Berninamycin D
Description
(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide has been reported in Streptomyces bernensis with data available.
from the fermentation broth of Streptomyces bernensis; structure given in first source
Structure
2D Structure
Properties
Molecular Formula |
C45H45N13O13S |
|---|---|
Molecular Weight |
1008.0 g/mol |
IUPAC Name |
(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide |
InChI |
InChI=1S/C45H45N13O13S/c1-11-24-43-57-30(22(8)71-43)39(66)48-17(3)35(62)58-32(45(9,10)68)40(67)50-19(5)42-56-29(21(7)70-42)38(65)47-16(2)34(61)49-18(4)41-53-26(14-69-41)31-23(12-13-25(51-31)33(46)60)44-54-27(15-72-44)36(63)55-28(20(6)59)37(64)52-24/h11-15,20,28,32,59,68H,2-5H2,1,6-10H3,(H2,46,60)(H,47,65)(H,48,66)(H,49,61)(H,50,67)(H,52,64)(H,55,63)(H,58,62)/b24-11-/t20-,28+,32-/m1/s1 |
InChI Key |
ACYFBJUVNSGWDG-QGQKNWORSA-N |
Isomeric SMILES |
C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O |
Canonical SMILES |
CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O |
Synonyms |
berninamycin D |
Origin of Product |
United States |
Foundational & Exploratory
Berninamycin D: A Technical Guide to its Discovery, Origin, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berninamycin D is a naturally occurring thiopeptide antibiotic and a minor metabolite produced by the bacterium Streptomyces bernensis. First identified in 1994, it belongs to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against Gram-positive bacteria. Structurally, this compound is a macrocyclic peptide characterized by the presence of thiazole and oxazole rings, but notably lacks the didehydroalaninyl side chain found in its more abundant analogue, Berninamycin A.[1] This distinction in its chemical architecture has implications for its biological activity, which remains a subject of ongoing research. This document provides a comprehensive overview of the discovery, origin, and key technical data related to this compound, including its physicochemical properties, biosynthetic pathway, and a summary of its known biological activity.
Discovery and Origin
This compound was first isolated and characterized in 1994 by Lau and Rinehart from the fermentation broth of Streptomyces bernensis.[2] It was identified as a minor component of the berninamycin complex, which primarily consists of Berninamycin A. The producing organism, Streptomyces bernensis, is a filamentous bacterium belonging to the Actinomycetales order, a group renowned for its prolific production of secondary metabolites with diverse biological activities.
The biosynthesis of berninamycins is a complex process initiated by the ribosomal synthesis of a precursor peptide, BerA. This precursor peptide undergoes extensive post-translational modifications, including dehydrations, cyclizations, and enzymatic cleavages, to yield the mature antibiotic. The biosynthetic gene cluster responsible for berninamycin production has been identified and cloned, enabling heterologous expression in other Streptomyces species.[3] this compound arises from this biosynthetic pathway, likely as a result of variations in the post-translational modification process.[3]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C45H45N13O13S | [1][4][5] |
| Molecular Weight | 1008.0 g/mol | [1][4][5] |
| Appearance | White solid | [1] |
| Purity | >95% by HPLC | [1] |
| Solubility | Soluble in DMF and DMSO; Moderately soluble in methanol and ethanol; Poor water solubility. | [1][6][7] |
| Storage | -20°C | [1][4][6] |
Experimental Protocols
Fermentation of Streptomyces bernensis
A detailed protocol for the fermentation of Streptomyces bernensis to produce berninamycins is outlined below. It is important to note that as a minor metabolite, the yield of this compound is significantly lower than that of Berninamycin A.
-
Seed Culture Preparation: Inoculate spores of Streptomyces bernensis from a soy flour mannitol agar plate into a baffled flask containing a suitable seed medium. Incubate at 30°C with shaking for 3 days.[3]
-
Production Culture: Inoculate a larger volume of production medium (e.g., AF/MS or GYM media) with the seed culture.[3]
-
Incubation: Incubate the production culture at 30°C with vigorous shaking for 4 days to allow for the production of secondary metabolites.[3] For large-scale production, fermentation can be carried out in fermentors, maintaining pH at 7.0 and ensuring adequate aeration.[3]
Isolation and Purification of this compound
The following protocol describes a general method for the isolation and purification of berninamycins. Specific optimization is required to isolate the minor component, this compound.
-
Cell Pellet Extraction: Centrifuge the fermentation broth to pellet the bacterial cells. The cell pellet is then extracted with acetone.[3]
-
Crude Extract Preparation: The acetone extract is filtered and concentrated under vacuum to yield a crude extract.[3]
-
High-Performance Liquid Chromatography (HPLC) Purification: The crude extract is dissolved in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) and subjected to preparative reverse-phase HPLC (RP-HPLC).[3] A C18 column is typically used, with a gradient of aqueous acetonitrile containing 0.1% trifluoroacetic acid (TFA) as the mobile phase.[8] Fractions are collected and analyzed by analytical HPLC to identify those containing this compound. Due to its minor abundance, careful fraction collection and analysis are critical.
Structure Elucidation
The structure of this compound was primarily determined using 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[2]
-
13C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The 13C NMR spectrum of this compound would be compared to that of Berninamycin A to identify the key structural differences, namely the absence of signals corresponding to the dehydroalanine side chain.
-
Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB-MS is a soft ionization technique used to determine the molecular weight of non-volatile and thermally labile compounds like peptides. The mass spectrum of this compound would show a molecular ion peak corresponding to its calculated molecular weight of 1008.0 Da.
Biological Activity
The berninamycin class of antibiotics is known to exhibit potent activity against Gram-positive bacteria by inhibiting protein biosynthesis.[9] They are reported to bind to the 50S ribosomal subunit.[3] While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacteria is not extensively available in the public domain, the activity of the closely related Berninamycin A provides an indication of the potential antibacterial spectrum.
| Organism | MIC (µM) for Berninamycin A | Reference |
| Bacillus subtilis | 6.3 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 | [3] |
The absence of the didehydroalaninyl side chain in this compound may influence its binding to the ribosomal target and, consequently, its antibacterial potency. Further investigation into the specific MIC values of this compound is warranted to fully understand its therapeutic potential.
Signaling Pathways and Experimental Workflows
Berninamycin Biosynthesis Pathway
The biosynthesis of berninamycins is a complex, multi-step process involving a series of enzymatic modifications to a precursor peptide. The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified overview of the Berninamycin biosynthesis pathway.
Experimental Workflow for Discovery and Characterization
The logical flow from isolation of the producing organism to the characterization of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound discovery.
Conclusion
This compound represents an interesting structural variant within the berninamycin family of thiopeptide antibiotics. While its discovery dates back to 1994, a comprehensive understanding of its biological activity profile remains incomplete, primarily due to its low production yield. The detailed methodologies and data presented in this guide provide a foundational resource for researchers interested in further exploring the therapeutic potential of this unique natural product. Future efforts focused on improving the yield of this compound, either through fermentation optimization or synthetic approaches, will be crucial for enabling more extensive biological evaluation and unlocking its full potential in the fight against antibiotic-resistant pathogens.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. bachem.com [bachem.com]
- 9. caymanchem.com [caymanchem.com]
Unlocking Berninamycin D: A Technical Guide to its Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Berninamycin D is a potent thiopeptide antibiotic with a complex molecular architecture that arises from a fascinating biosynthetic pathway. This guide provides an in-depth analysis of the this compound biosynthetic gene cluster (BGC), offering a technical resource for researchers engaged in natural product biosynthesis, antibiotic development, and synthetic biology. By understanding the genetic blueprint and enzymatic machinery responsible for its production, new avenues for analogue generation and yield improvement can be explored.
The Berninamycin Biosynthetic Gene Cluster: A Genetic Overview
The berninamycin BGC was first identified in Streptomyces bernensis and consists of 11 open reading frames (ORFs), designated berA through berJ, spanning approximately 12.9 kb.[1] This cluster orchestrates the intricate post-translational modification of a ribosomally synthesized precursor peptide to yield the mature antibiotic. While berninamycin A is the major product, this compound is a naturally occurring variant. The heterologous expression of this BGC in hosts like Streptomyces lividans has confirmed its role in berninamycin biosynthesis and also revealed the production of various analogues, including this compound.[1][2]
Gene Functions within the Berninamycin BGC
The functions of the genes within the ber cluster have been largely elucidated through sequence homology and experimental studies. The following table summarizes the putative role of each gene in the biosynthesis of berninamycins.
| Gene | Proposed Function |
| berA | Encodes the precursor peptide, which includes an N-terminal leader peptide and a C-terminal core peptide that undergoes extensive post-translational modifications.[1] |
| berB/C | Lantipeptide-like dehydratases responsible for the dehydration of serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[1] |
| berD | A key enzyme involved in the formation of the central pyridine ring, a hallmark of the berninamycin scaffold, through a formal [4+2] cycloaddition.[1][3] |
| berE1/E2 | McbC-like dehydrogenases involved in the maturation of azoline rings. |
| berF | Putative ABC transporter, likely involved in the export of the mature antibiotic, conferring self-resistance. |
| berG1/G2 | YcaO-type cyclodehydratases that catalyze the formation of thiazole and oxazole rings from cysteine and serine residues, respectively.[1] |
| berH | A cytochrome P450 monooxygenase responsible for the hydroxylation of a valine residue in the berninamycin core structure.[1][4] |
| berI | A protease that cleaves the leader peptide from the modified core peptide and is likely involved in the C-terminal amidation of the mature antibiotic.[1] |
| berJ | A 23S rRNA methyltransferase that confers resistance to berninamycin in the producing organism by modifying the antibiotic's ribosomal target.[1][5] |
The Biosynthetic Pathway of Berninamycin
The biosynthesis of berninamycin is a prime example of ribosomal peptide synthesis and post-translational modification (RiPP). The overall pathway can be visualized as a multi-step enzymatic cascade that transforms a linear peptide into a complex, macrocyclic antibiotic.
Caption: The biosynthetic pathway of berninamycin, from the precursor peptide to the mature antibiotic.
Quantitative Analysis of Berninamycin Production
The production of this compound is often observed alongside other berninamycin analogues, with their relative abundance being dependent on the producing strain and culture conditions. Heterologous expression of the ber BGC in S. lividans has been shown to produce berninamycin A as the major component, with this compound being a minor product.
| Berninamycin Analogue | Relative Abundance in S. bernensis | Relative Abundance in S. lividans (pSET152+bern) |
| Berninamycin A | Major Product | Major Product (2.4x that of S. bernensis)[2] |
| Berninamycin B | 1.5% of Berninamycin A[2] | 3.9% of Berninamycin A[2] |
| Berninamycin C | Trace amounts[2] | Not observed[2] |
| This compound | ~1.0% of Berninamycin A[2] | <1.0% of Berninamycin A[2] |
Experimental Protocols
The following sections provide generalized protocols for key experiments in the analysis of the berninamycin BGC. These protocols are based on standard methodologies for Streptomyces and may require optimization for specific strains and experimental conditions.
Cloning the Berninamycin BGC from Streptomyces bernensis
This protocol outlines a general workflow for the direct cloning of large BGCs, a common challenge in natural product research.
Caption: A generalized workflow for cloning the berninamycin biosynthetic gene cluster.
Methodology:
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from a culture of S. bernensis using a standard phenol-chloroform extraction method or a commercial kit optimized for Gram-positive bacteria.
-
Fosmid Library Construction: The isolated genomic DNA is randomly sheared to an appropriate size (e.g., 35-45 kb) and ligated into a fosmid vector. The ligation mixture is then packaged into lambda phage particles and used to infect an E. coli host strain.
-
Library Screening: The resulting E. coli library is screened by colony hybridization using radioactively or fluorescently labeled DNA probes designed from conserved regions of key thiopeptide biosynthetic genes (e.g., berD, berG).
-
Positive Clone Identification and Verification: Positive clones are selected and cultured. Fosmid DNA is isolated and analyzed by restriction digestion and sequencing to confirm the presence of the complete berninamycin BGC.
-
Subcloning into a Shuttle Vector: The identified fosmid containing the ber BGC is subcloned into an integrative E. coli-Streptomyces shuttle vector, such as pSET152, for subsequent heterologous expression.
Heterologous Expression in Streptomyces lividans**
Methodology:
-
Plasmid Transfer: The expression construct (e.g., pSET152+bern) is introduced into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
-
Intergeneric Conjugation: The E. coli donor strain is co-cultured with spores of the recipient Streptomyces host (e.g., S. lividans TK24) on a suitable medium (e.g., SFM agar).
-
Selection of Exconjugants: After incubation, the conjugation plates are overlaid with antibiotics to select for Streptomyces exconjugants that have successfully integrated the plasmid.
-
Cultivation for Production: Positive exconjugants are cultured in a suitable production medium (e.g., TSB or a specialized secondary metabolite production medium) to induce the expression of the berninamycin BGC.
-
Extraction and Analysis: After a suitable incubation period, the culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The extract is then concentrated and analyzed for the production of berninamycins.
HPLC-MS Analysis of Berninamycins
Methodology:
-
Sample Preparation: The dried organic extract from the production culture is redissolved in a suitable solvent (e.g., methanol) and filtered.
-
Chromatographic Separation: The sample is injected onto a C18 reverse-phase HPLC column. A gradient of water and acetonitrile (both typically containing 0.1% formic acid) is used to separate the different berninamycin analogues.
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to an electrospray ionization mass spectrometer (ESI-MS). The mass spectrometer is operated in positive ion mode to detect the protonated molecular ions of the berninamycins (e.g., berninamycin A [M+H]⁺ at m/z 1146.3484).[6]
-
Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify and quantify the different berninamycin analogues based on their retention times and mass-to-charge ratios.
Conclusion and Future Perspectives
The detailed analysis of the this compound biosynthetic gene cluster provides a solid foundation for further research and development. The methodologies outlined in this guide offer a starting point for the exploration of this fascinating antibiotic. Future work in this area could focus on:
-
Enzymatic Characterization: In-depth biochemical studies of the Ber enzymes to elucidate their precise mechanisms and substrate specificities.
-
Pathway Engineering: Genetic manipulation of the ber BGC to generate novel berninamycin analogues with improved therapeutic properties.
-
Host Optimization: Engineering of heterologous hosts to enhance the production titers of this compound and other desired analogues.
By leveraging the knowledge of the berninamycin BGC, the scientific community can continue to unlock the potential of this important class of antibiotics in the fight against infectious diseases.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the Thiopeptins and Identification of an F420H2-Dependent Dehydropiperidine Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Berninamycin D and its Producing Organism, Streptomyces bernensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berninamycin D is a member of the thiopeptide family of antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against Gram-positive bacteria. Produced by the actinomycete Streptomyces bernensis, this compound and its analogs have garnered interest for their unique chemical structures and mechanism of action. This technical guide provides a comprehensive overview of Streptomyces bernensis and the biosynthesis of this compound, including detailed experimental protocols, quantitative data, and visualizations of the key molecular processes. This document is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biotechnology.
Introduction to Streptomyces bernensis and Berninamycins
Streptomyces bernensis is a Gram-positive, filamentous soil bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. S. bernensis is the natural producer of a series of thiopeptide antibiotics known as berninamycins. The major component produced is Berninamycin A, with Berninamycins B, C, and D being minor metabolites.[1]
This compound is structurally distinct from Berninamycin A.[1] Like other thiopeptides, berninamycins exhibit potent antibacterial activity by inhibiting protein synthesis. Their mode of action involves binding to the complex of 23S rRNA and the ribosomal protein L11, thereby interfering with the function of the ribosomal A site.[2] This mechanism is similar to that of thiostrepton, another well-known thiopeptide antibiotic.[2]
The producing organism, Streptomyces bernensis, possesses a self-resistance mechanism to its own antibiotic products. This resistance is conferred by an rRNA methylase that specifically methylates the 23S ribosomal RNA, preventing the binding of berninamycin.[2]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC) in the genome of Streptomyces bernensis. This process begins with the ribosomal synthesis of a precursor peptide, which then undergoes extensive post-translational modifications to yield the mature antibiotic.
The Berninamycin Biosynthetic Gene Cluster (ber)
The berninamycin BGC from Streptomyces bernensis spans approximately 12.9 kb and contains 11 open reading frames (ORFs), designated berA through berJ.[3] The functions of these genes have been predicted based on homology to genes in other thiopeptide BGCs and, in some cases, have been experimentally validated through heterologous expression and gene knockout studies.
Table 1: Genes of the Berninamycin Biosynthetic Gene Cluster and their Putative Functions
| Gene | Proposed Function |
| berA | Precursor peptide |
| berB | Lantipeptide dehydratase |
| berC | Lantipeptide dehydratase |
| berD | Pyridine synthase |
| berE | Thiazole/oxazole biosynthesis protein |
| berF | Thiazole/oxazole biosynthesis protein |
| berG | Thiazole/oxazole biosynthesis protein |
| berH | P450 monooxygenase (involved in hydroxylation) |
| berI | Peptidase/amidotransferase (involved in C-terminal amide formation) |
| berJ | ABC transporter (putative efflux/resistance protein) |
This table is a compilation of information from multiple sources and represents the current understanding of the ber gene functions. Further experimental validation may be required for definitive functional assignments.
Biosynthetic Pathway of Berninamycin
The biosynthesis of berninamycin is a fascinating example of the intricate enzymatic machinery involved in the production of RiPPs. The overall pathway can be visualized as a multi-step process involving precursor peptide synthesis, extensive post-translational modifications, and finally, tailoring reactions.
Caption: Proposed biosynthetic pathway of this compound in Streptomyces bernensis.
Experimental Protocols
This section provides detailed methodologies for the cultivation of Streptomyces bernensis, and the extraction, purification, and characterization of this compound. Additionally, a protocol for the genetic manipulation of the berninamycin BGC is outlined.
Cultivation and Fermentation of Streptomyces bernensis
Objective: To cultivate Streptomyces bernensis for the production of berninamycins.
Materials:
-
Streptomyces bernensis strain
-
ISP2 agar plates (for sporulation)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a complex medium containing starch, yeast extract, and peptone)
-
Shaking incubator
-
Fermenter (for large-scale production)
Protocol:
-
Spore Stock Preparation: Streak S. bernensis on ISP2 agar plates and incubate at 30°C for 7-10 days until sporulation is observed. Harvest spores by adding sterile water and gently scraping the surface. Filter the spore suspension through sterile cotton wool to remove mycelial fragments. Store the spore suspension in 20% glycerol at -80°C.
-
Seed Culture: Inoculate 50 mL of seed culture medium in a 250 mL baffled flask with 10^7 spores. Incubate at 30°C with shaking at 200 rpm for 48-72 hours.
-
Production Culture: Inoculate 1 L of production medium in a 2 L baffled flask with 5% (v/v) of the seed culture. Incubate at 30°C with shaking at 200 rpm for 7-10 days. Monitor the production of berninamycins by HPLC analysis of the culture extract.
-
Large-Scale Fermentation: For larger scale production, use a fermenter with controlled pH (around 7.0), temperature (30°C), and dissolved oxygen levels.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth of Streptomyces bernensis.
Materials:
-
Fermentation broth of S. bernensis
-
Acetone
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
Protocol:
-
Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the mycelial cake with acetone. Combine the acetone extract with the supernatant and extract with an equal volume of ethyl acetate.
-
Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol and apply it to a silica gel column. Elute the column with a gradient of chloroform and methanol. Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing berninamycins.
-
Preparative HPLC: Pool the fractions containing berninamycins and concentrate them. Purify the berninamycins by preparative HPLC on a C18 column. A typical gradient could be a linear gradient of water (containing 0.1% TFA) and acetonitrile (containing 0.1% TFA).
-
Isolation of this compound: Collect the peak corresponding to this compound. Confirm the purity of the collected fraction by analytical HPLC.
-
Lyophilization: Lyophilize the pure fraction to obtain this compound as a powder.
Genetic Manipulation of the Berninamycin BGC
Objective: To perform a targeted gene knockout in the berninamycin BGC using CRISPR/Cas9.
References
Natural Variants and Analogues of Berninamycin: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the natural variants and analogues of berninamycin, a thiopeptide antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the structure, biological activity, and experimental methodologies related to these compounds.
Introduction to Berninamycin
Berninamycin is a member of the pyridine-containing thiopeptide class of antibiotics, which are ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][2] These antibiotics are known for their potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The mechanism of action for berninamycin involves the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.[1][3] The core structure of berninamycin features a 2-oxazolyl-3-thiazolyl-pyridine moiety embedded within a 35-atom macrocycle.[1][2] The discovery and development of natural variants and synthetic analogues of berninamycin are crucial for understanding its structure-activity relationships and for creating new therapeutic agents to combat antibiotic resistance.
Natural Variants of Berninamycin
Several natural variants of berninamycin have been isolated and characterized, primarily from Streptomyces species. These variants typically differ in the hydroxylation of amino acid residues or the composition of the dehydroalanine side chain.
Berninamycins A, B, C, and D
-
Berninamycin A is the most well-characterized member of this family.
-
Berninamycin B differs from berninamycin A by the presence of a valine residue in place of a β-hydroxyvaline.[4]
-
Berninamycin C is postulated to have one less dehydroalanine unit attached to the carboxyl carbon of the pyridine ring compared to berninamycin A.[4]
-
Berninamycin D possesses two fewer dehydroalanine units at the same position as berninamycin C.[4]
Berninamycin E
A newer analogue, berninamycin E , has been isolated from Streptomyces atroolivaceus. Its molecular formula has been determined as C₅₁H₅₃N₁₅O₁₅S through high-resolution ESI-MS.[5]
Linearized Berninamycins J and K
Heterologous expression of the berninamycin biosynthetic gene cluster in Streptomyces albus J1074 has led to the production of two linearized variants, berninamycin J and berninamycin K .[6][7] These compounds are reported to be less potent than their cyclized counterparts, berninamycins A and B.[6][7] The molecular formula for Berninamycin K is C₅₁H₅₃N₁₅O₁₆S.[8]
Other Biosynthetically Generated Variants
-
Methyloxazoline-containing analogue: Heterologous expression of the berninamycin gene cluster in Streptomyces venezuelae results in a variant where a methyloxazole within the macrocycle is replaced by a methyloxazoline. This structural change leads to a loss of antibiotic activity.[1][2]
-
T3A Mutant: A T3A mutation in the precursor peptide (BerA) results in a fully processed 35-membered macrocycle that lacks antimicrobial activity against Bacillus subtilis.[1][2]
Data Presentation: Physicochemical and Biological Properties
The following table summarizes the known natural variants and analogues of berninamycin, their structural modifications relative to Berninamycin A, and their reported antibacterial activities.
| Compound Name | Structural Modification from Berninamycin A | Molecular Formula | Target Organism | MIC | Reference |
| Berninamycin A | - | C₅₁H₅₁N₁₅O₁₅S | Bacillus subtilis | 6.3 µM | [1][2] |
| MRSA | 10.9 µM | [1][2] | |||
| Berninamycin B | Valine instead of β-hydroxyvaline | C₅₁H₅₁N₁₅O₁₄S | Not Reported | Not Reported | [4] |
| Berninamycin C | One less dehydroalanine unit | Not Reported | Not Reported | Not Reported | [4] |
| This compound | Two fewer dehydroalanine units | C₄₅H₄₅N₁₃O₁₃S | Not Reported | Not Reported | [4][9] |
| Berninamycin E | Not specified | C₅₁H₅₃N₁₅O₁₅S | Not Reported | Not Reported | [5] |
| Berninamycin J | Linearized form | Not Reported | Not Reported | Less potent than A & B | [6][7] |
| Berninamycin K | Linearized form | C₅₁H₅₃N₁₅O₁₆S | Not Reported | Less potent than A & B | [6][7][8] |
| Methyloxazoline analogue | Methyloxazoline instead of methyloxazole | Not Reported | Bacillus subtilis | >200 µM | [1][2] |
| T3A Mutant | Alanine instead of Threonine at position 3 | Not Reported | Bacillus subtilis | >400 µM | [1][2] |
| Berninamycin-like peptide (from S. terrae SKN60T) | High similarity to Berninamycin A | C₅₁H₅₁N₁₅O₁₅S | S. aureus MTCC 1430 | 90 µg/mL | [10] |
| B. subtilis MTCC 121 | 70 µg/mL | [10] | |||
| E. faecium MTCC 789 | 60 µg/mL | [10] | |||
| L. monocytogenes MTCC 839 | 60 µg/mL | [10] |
Experimental Protocols
Fermentation and Isolation of Natural Variants
This protocol describes a general method for the production and isolation of berninamycins from Streptomyces cultures.
-
Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with a spore suspension or mycelial fragments of the producer Streptomyces strain. Incubate at 28-30°C with shaking until a dense culture is obtained.
-
Large-Scale Fermentation: Use the inoculum to seed a larger volume of production medium in a fermenter. Maintain the pH at 7.0 and ensure adequate aeration throughout the fermentation period (typically 5-7 days).
-
Extraction: Harvest the biomass by centrifugation. Extract the cell pellet with an organic solvent such as acetone or butanol.[11] The organic phase is then separated from the cell debris and aqueous phase.
-
Purification: Concentrate the organic extract under reduced pressure. The resulting crude extract is then subjected to chromatographic purification. This typically involves multiple steps, such as silica gel column chromatography followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure berninamycin variants.
Heterologous Expression of Berninamycin Analogues
This protocol outlines the generation of berninamycin analogues through the heterologous expression of the biosynthetic gene cluster (ber) in a suitable Streptomyces host.
-
Gene Cluster Cloning: Isolate the complete ber biosynthetic gene cluster from the genomic DNA of the native producer. Clone the cluster into an appropriate shuttle vector, such as pSET152, that can replicate in both E. coli and Streptomyces.
-
Vector Transfer to Host: Introduce the recombinant plasmid into a suitable Streptomyces host strain (e.g., S. lividans, S. coelicolor, or S. albus) via conjugative transfer from an E. coli donor strain (e.g., ET12567 carrying pUZ8002).[12]
-
Selection of Exconjugants: Select for Streptomyces exconjugants containing the integrated plasmid using appropriate antibiotic resistance markers.
-
Production and Analysis: Cultivate the engineered Streptomyces strain under conditions suitable for secondary metabolite production. Extract the metabolites and analyze the production of berninamycin analogues using LC-MS and NMR.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial compounds.
-
Preparation of Bacterial Inoculum: Grow the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Visualizations
Biosynthetic Pathway of Berninamycin A
Caption: Proposed biosynthetic pathway of Berninamycin A.
Experimental Workflow for Heterologous Expression and Testing
Caption: Workflow for generating and testing berninamycin analogues.
Conclusion
The study of berninamycin's natural variants and biosynthetically engineered analogues provides valuable insights into the structure-activity relationships of this important class of thiopeptide antibiotics. While a number of variants have been characterized, a significant gap remains in the quantitative assessment of their biological activities. Future work should focus on obtaining comprehensive MIC data for all known variants and exploring the chemical space further through synthetic and semi-synthetic approaches. The detailed experimental protocols and biosynthetic understanding presented in this guide offer a solid foundation for researchers to advance the development of novel and potent berninamycin-based therapeutics.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. npatlas.org [npatlas.org]
- 9. scbt.com [scbt.com]
- 10. An antimicrobial thiopeptide producing novel actinomycetes Streptomyces terrae sp. nov., isolated from subsurface soil of arable land - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]
- 12. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Nuances: A Technical Guide to the Structural Differences Between Berninamycin A and Berninamycin D
For Immediate Release
This technical guide provides an in-depth analysis of the structural distinctions between Berninamycin A and its minor metabolite, Berninamycin D. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a comprehensive comparison, including methodologies for their characterization and a visual representation of their structural divergence.
Core Structural Dissimilarity
Berninamycin A and this compound belong to the thiopeptide class of antibiotics, characterized by a highly modified macrocyclic peptide structure. These compounds are produced by the bacterium Streptomyces bernensis. The fundamental structural difference between Berninamycin A and this compound lies in the composition of the side chain attached to the carboxyl group of their shared pyridine ring core.[1][2][3]
Berninamycin A possesses a side chain consisting of three dehydroalanine (Dha) residues. In contrast, This compound features a truncated side chain, containing only one dehydroalanine residue, meaning it has two fewer dehydroalanine units than Berninamycin A.[1][2][3] This seemingly minor alteration has a significant impact on the overall molecular formula and mass of the two compounds.
Comparative Physicochemical Data
The structural variance between Berninamycin A and this compound is clearly reflected in their physicochemical properties. The following table summarizes the key quantitative data for these two molecules.
| Property | Berninamycin A | This compound | Data Source(s) |
| Molecular Formula | C₅₁H₅₁N₁₅O₁₅S | C₄₅H₄₅N₁₃O₁₃S | [4] |
| Molecular Weight | 1146.1 g/mol | 1008.0 g/mol | [4] |
| Structural Difference | Contains a tri-dehydroalanine side chain | Contains a mono-dehydroalanine side chain | [1][2][3] |
Visualization of Structural Divergence
To visually represent the structural relationship and the key difference between Berninamycin A and this compound, the following logical diagram has been generated.
References
- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mode of Action of Berninamycin on Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Berninamycin is a thiopeptide antibiotic that potently inhibits bacterial protein synthesis, representing a class of compounds with potential for development against multidrug-resistant pathogens. This technical guide provides a comprehensive overview of the molecular mechanism of berninamycin, detailing its interaction with the bacterial ribosome and the functional consequences of this binding. The document includes a summary of available quantitative data, detailed experimental protocols for key assays, and visual representations of the antibiotic's mode of action and related experimental workflows.
Introduction
The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides, have emerged as promising candidates. Berninamycin, produced by Streptomyces bernensis, is a representative member of this class. Its mode of action is closely related to that of the well-characterized thiopeptide, thiostrepton. This guide will delve into the specific molecular interactions and functional inhibition that define berninamycin's antibacterial activity.
Molecular Target and Mechanism of Action
Berninamycin's primary target within the bacterial cell is the 50S ribosomal subunit , a critical component of the protein synthesis machinery.[1][2][3] Specifically, it binds to a complex formed by the 23S ribosomal RNA (rRNA) and ribosomal protein L11 .[1][2] This binding site is located in a region of the 23S rRNA known as the GTPase Associated Center (GAC), which is crucial for the function of translational GTPase factors.
The binding of berninamycin to the 23S rRNA-L11 complex sterically and allosterically interferes with the function of the ribosomal A site .[1] The A site is where the incoming aminoacyl-tRNA (aa-tRNA) binds during the elongation cycle of protein synthesis. By obstructing or altering the conformation of the A site, berninamycin effectively halts the addition of new amino acids to the growing polypeptide chain, leading to the cessation of protein synthesis and ultimately, bacterial cell death.
Signaling Pathway of Inhibition
The following diagram illustrates the inhibitory action of berninamycin on bacterial protein synthesis.
Resistance Mechanism
The producing organism, Streptomyces bernensis, protects itself from the effects of berninamycin through a specific resistance mechanism. It possesses a ribosomal RNA methylase that catalyzes the pentose-methylation of the 23S rRNA at the antibiotic's binding site.[1] This modification prevents berninamycin from binding to the ribosome, thereby rendering it resistant to the antibiotic's effects.
Quantitative Data
| Bacterial Strain | Compound | MIC (µM) | Reference |
| Bacillus subtilis | Berninamycin A | 6.3 | [4][5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Berninamycin A | 10.9 | [4][5] |
| Bacillus subtilis | Berninamycin A analog (from S. venezuelae) | >200 | [4][5] |
| Bacillus subtilis | T3A variant of Berninamycin | >400 | [2] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mode of action of berninamycin.
Purification of Berninamycin from Streptomyces bernensis
This protocol describes the extraction and purification of berninamycin from a culture of S. bernensis.
Materials:
-
Streptomyces bernensis culture
-
Appropriate fermentation medium (e.g., ISP2 medium)
-
Acetone
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column
Procedure:
-
Fermentation: Inoculate a suitable liquid medium with S. bernensis and incubate under optimal conditions for antibiotic production (typically 5-7 days at 28-30°C with shaking).
-
Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in acetone.
-
Perform cell lysis by sonication or homogenization.
-
Add anhydrous Na₂SO₄ to the acetone extract to remove water.
-
Filter the extract to remove cell debris.
-
Evaporate the acetone under reduced pressure to obtain a crude extract.
-
-
Solid Phase Extraction (SPE):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Condition a C18 SPE cartridge with acetonitrile followed by water.
-
Load the dissolved extract onto the cartridge.
-
Wash the cartridge with a low concentration of acetonitrile in water to remove polar impurities.
-
Elute berninamycin with a higher concentration of acetonitrile in water.
-
-
Preparative HPLC:
-
Dissolve the enriched fraction from SPE in the HPLC mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
-
Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Collect the fractions corresponding to the berninamycin peak.
-
Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.
-
The following diagram outlines the workflow for the purification of berninamycin.
In Vitro Translation Inhibition Assay
This assay measures the effect of berninamycin on protein synthesis in a cell-free system.
Materials:
-
E. coli S30 extract or a commercially available cell-free protein synthesis kit
-
DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)
-
ATP and GTP
-
Berninamycin stock solution (in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the S30 extract, DNA template, amino acid mixture (with the radiolabeled amino acid), ATP, and GTP.
-
Inhibitor Addition: Add varying concentrations of berninamycin to the reaction tubes. Include a no-inhibitor control and a positive control (e.g., chloramphenicol).
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.
-
Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Filtration: Collect the precipitated protein by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of protein synthesis against the concentration of berninamycin to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
Ribosome Filter Binding Assay
This assay is used to demonstrate the direct binding of berninamycin to the ribosome.
Materials:
-
Purified 70S ribosomes or 50S ribosomal subunits from a sensitive bacterial strain
-
Radiolabeled berninamycin (e.g., ³H-berninamycin) or a competitive binding setup with a known radiolabeled ligand.
-
Binding buffer (containing appropriate concentrations of Mg²⁺, K⁺, and a buffering agent)
-
Nitrocellulose filters (0.45 µm pore size)
-
Washing buffer
-
Scintillation counter
Procedure:
-
Binding Reaction: In a microcentrifuge tube, incubate a fixed concentration of ribosomes with varying concentrations of radiolabeled berninamycin in the binding buffer.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., incubate for 30 minutes at room temperature).
-
Filtration: Quickly filter the reaction mixture through a nitrocellulose filter under vacuum. Ribosomes and ribosome-ligand complexes will be retained on the filter, while unbound ligand will pass through.
-
Washing: Wash the filter with cold washing buffer to remove any non-specifically bound ligand.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radiolabeled berninamycin as a function of its concentration. Analyze the data using appropriate binding models (e.g., Scatchard analysis) to determine the dissociation constant (Kd) and the number of binding sites.
Conclusion
Berninamycin exerts its antibacterial effect by targeting the 50S ribosomal subunit and inhibiting protein synthesis. Its specific interaction with the 23S rRNA-L11 complex disrupts the function of the ribosomal A site, preventing the elongation of the polypeptide chain. The available quantitative data, primarily in the form of MIC values, confirms its potent activity against Gram-positive bacteria, including clinically relevant strains like MRSA. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of berninamycin and other thiopeptide antibiotics, which hold promise as next-generation antimicrobial agents. Further research to determine the precise binding kinetics and to obtain high-resolution structural data of the berninamycin-ribosome complex will be invaluable for structure-based drug design efforts.
References
- 1. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Berninamycin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Berninamycin D, a minor thiopeptide metabolite produced by Streptomyces bernensis.
Introduction
This compound is a naturally occurring thiopeptide antibiotic belonging to the berninamycin family of secondary metabolites produced by Streptomyces bernensis. Structurally, it is a cyclic peptide that differs from the major component, Berninamycin A, by the absence of two dehydroalanine units attached to the carboxyl carbon of the pyridine ring[1]. As a minor metabolite, its isolation presents challenges due to low abundance, typically around 1.0% of Berninamycin A[2]. These protocols outline the key steps from fermentation to purification to obtain this compound for research and drug development purposes.
Data Presentation
Table 1: Recommended Media for Streptomyces bernensis Cultivation
| Medium Component | GYM Medium[3] | TSB Medium[4] | R2YE Medium[4] | Minimal Medium (MM)[5] |
| Carbon Source | Glucose (4.0 g/L) | Tryptic Soy Broth (30 g/L) | Sucrose (103 g/L) | Glucose (10 g/L) or Mannitol (5 g/L) |
| Nitrogen Source | Yeast Extract (4.0 g/L) | Yeast Extract (5 g/L) | L-asparagine (0.5 g/L) | |
| Macronutrients | Malt Extract (10.0 g/L), CaCO₃ (2.0 g/L) | K₂SO₄ (0.25 g/L), MgCl₂·6H₂O (10.12 g/L) | K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.2 g/L) | |
| Trace Elements | - | See below | FeSO₄·7H₂O (0.01 g/L) | |
| Other | Agar (12.0 g/L for solid) | Casamino acids (0.1 g/L), KH₂PO₄ (0.05 g/L) | Agar (10 g/L for solid) | |
| pH | 7.2 | - | 7.2 | 7.0-7.2 |
Note: For liquid cultures, agar is omitted. R2YE trace element solution (per liter): ZnCl₂ 40 mg, FeCl₃·6H₂O 200 mg, CuCl₂·2H₂O 10 mg, MnCl₂·4H₂O 10 mg, Na₂B₄O₇·10H₂O 10 mg, (NH₄)₆Mo₇O₂₄·4H₂O 10 mg.
Table 2: Summary of Purification Parameters
| Purification Step | Parameter | Recommended Value/Condition |
| Extraction | Solvent | Acetone with anhydrous Na₂SO₄[2] |
| Target | Cell Pellet[2] | |
| Initial Purification | Method | Solid-Phase Extraction (SPE) or Column Chromatography |
| Stationary Phase | C18 or similar reversed-phase resin | |
| Elution | Step gradient of increasing organic solvent (e.g., acetonitrile in water) | |
| Preparative HPLC | Column | Reversed-phase C8 or C18, wide pore (e.g., 300 Å)[6][7] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water[7] | |
| Mobile Phase B | 0.1% TFA or FA in Acetonitrile (ACN)[7] | |
| Gradient | Linear gradient of increasing Mobile Phase B | |
| Detection | UV at 220-280 nm |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces bernensis
-
Inoculum Preparation:
-
Prepare a starter culture by inoculating a suitable liquid medium, such as Tryptic Soy Broth (TSB) or GYM broth, with a glycerol stock or spore suspension of S. bernensis.
-
Incubate the starter culture at 28-30°C with shaking at 200-250 rpm for 2-3 days until dense growth is observed.
-
-
Production Culture:
-
Inoculate the production medium (e.g., GYM or R2YE) with 5-10% (v/v) of the starter culture.
-
For large-scale production, use a fermenter to maintain optimal conditions. Maintain the pH at 7.0 and ensure adequate aeration[2].
-
Incubate the production culture at 28-30°C for 4-7 days. Monitor the production of berninamycins by analytical HPLC-MS.
-
Protocol 2: Extraction of Berninamycins
-
Harvesting:
-
Harvest the fermentation broth by centrifugation at 8,000-10,000 x g for 20 minutes to pellet the cells.
-
-
Extraction:
-
Decant the supernatant.
-
To the cell pellet, add acetone containing anhydrous sodium sulfate (Na₂SO₄) to absorb water[2]. Use a sufficient volume of acetone to fully immerse the pellet.
-
Vigorously shake or vortex the mixture for at least 30 minutes to ensure thorough extraction[2].
-
Separate the acetone extract from the cell debris by filtration or centrifugation.
-
Remove the acetone from the extract under reduced pressure using a rotary evaporator to yield a crude extract.
-
Protocol 3: Purification of this compound
-
Sample Preparation:
-
Dissolve the crude extract in a minimal volume of 50:50 (v/v) acetonitrile:water[2].
-
Filter the dissolved extract through a 0.45 µm filter to remove any particulate matter.
-
-
Initial Cleanup (Optional but Recommended):
-
For highly complex extracts, an initial cleanup using solid-phase extraction (SPE) with a C18 cartridge can be beneficial.
-
Condition the cartridge with methanol followed by water.
-
Load the filtered extract.
-
Wash with a low percentage of organic solvent (e.g., 10-20% acetonitrile in water) to remove polar impurities.
-
Elute the berninamycins with a higher concentration of organic solvent (e.g., 80-100% acetonitrile).
-
Dry the eluted fraction.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
System: A preparative HPLC system equipped with a UV detector and fraction collector.
-
Column: A preparative scale reversed-phase C8 or C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size).
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: Develop a shallow gradient based on analytical HPLC runs. A starting point could be a linear gradient from 30% to 60% B over 40-60 minutes.
-
Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Injection: Dissolve the extract (or SPE fraction) in the initial mobile phase composition and inject onto the column.
-
Fraction Collection: Collect fractions based on the UV chromatogram. This compound is expected to elute after the more hydrophobic Berninamycin A.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC-MS to identify those containing pure this compound.
-
Pooling and Drying: Pool the pure fractions and remove the solvent by lyophilization.
-
Visualizations
Caption: Overall workflow for this compound isolation.
Caption: Detailed purification steps for this compound.
References
- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bacdive.dsmz.de [bacdive.dsmz.de]
- 4. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MM - ActinoBase [actinobase.org]
- 6. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a Novel Plasmid-Borne Thiopeptide Gene Cluster in Staphylococcus epidermidis Strain 115 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Berninamycin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin D is a cyclic thiopeptide antibiotic and a minor metabolite isolated from the fermentation broth of Streptomyces bernensis. As a member of the berninamycin family, its structural elucidation and characterization are crucial for understanding its biological activity, mechanism of action, and potential therapeutic applications. This compound is structurally distinct from its major analogue, Berninamycin A, notably by the absence of two dehydroalanine units.[1] This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound, employing a suite of modern analytical techniques.
The primary methods for characterizing this compound include High-Performance Liquid Chromatography (HPLC) for isolation and purity assessment, Mass Spectrometry (MS) for molecular weight determination and structural fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.
Physicochemical Properties and Quantitative Data
A summary of the key physicochemical properties of this compound and the related Berninamycin A is presented below for comparative analysis.
| Property | This compound | Berninamycin A |
| Molecular Formula | C45H45N13O13S | C51H51N15O15S |
| Molecular Weight | 1008.0 g/mol [1][2][3] | 1146.1 g/mol [4] |
| CAS Number | 161263-50-9[1][2][3] | Not specified |
| Appearance | Solid[3] | Pale yellow amorphous solid |
| Solubility | Soluble in DMF and DMSO[3] | Not specified |
| Origin | Streptomyces bernensis[1][3] | Streptomyces bernensis |
Experimental Protocols
Isolation and Purification of this compound
This compound is typically isolated from the fermentation culture of Streptomyces bernensis as a minor component alongside other berninamycin analogues. A general workflow for its isolation and purification is outlined below.
References
Application Note: HPLC-MS Analysis for the Quantification and Characterization of Berninamycin Production
Audience: Researchers, scientists, and drug development professionals involved in natural product discovery, fermentation optimization, and antibiotic development.
Introduction
Berninamycin is a potent thiopeptide antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] It is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by various Streptomyces species, such as S. bernensis.[2][3] The complex structure of berninamycin, featuring a pyridine core embedded in a large macrocycle, arises from an intricate biosynthetic pathway.[1][4] Monitoring and optimizing the production of berninamycin and its analogues from fermentation cultures is critical for research and development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an essential analytical tool for this purpose, providing the sensitivity and specificity required for the detection, characterization, and quantification of these complex molecules directly from crude extracts.
This application note provides a detailed protocol for the extraction and subsequent HPLC-MS analysis of berninamycin from Streptomyces fermentation broths.
Experimental Workflow
The overall workflow for the analysis of berninamycin production involves several key stages, from bacterial culture to data analysis.
Caption: High-level workflow for berninamycin analysis.
Experimental Protocols
Protocol 1: Sample Preparation from Streptomyces Fermentation Broth
This protocol details the extraction of berninamycin from the cell pellet of a Streptomyces culture.[3]
Materials:
-
Streptomyces fermentation culture
-
Acetone (ACS grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
-
0.45 µm syringe filters (e.g., PTFE)
-
HPLC vials
Procedure:
-
Inoculate a suitable production medium (e.g., AF/MS or GYM) with a starter culture of the Streptomyces strain.[3]
-
Incubate the culture at 30°C with shaking (e.g., 250 rpm) for 4-7 days.[3]
-
Transfer 10 mL of the expression culture to a 50 mL centrifuge tube.
-
Pellet the cells by centrifugation at 4,000 x g for 15 minutes. Discard the supernatant.[3]
-
To the cell pellet, add 10 mL of acetone and a small amount of anhydrous Na₂SO₄.[3]
-
Extract the metabolites by vortexing vigorously for 30 minutes.[3]
-
Filter the mixture through a cotton plug or perform a brief centrifugation to pellet the cell debris.[3]
-
Transfer the acetone supernatant to a clean tube and remove the solvent in a vacuum concentrator or rotary evaporator.[3]
-
Re-dissolve the dried residue in 0.5 mL of 50:50 (v/v) acetonitrile:water.[3]
-
Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial for analysis.[3]
Protocol 2: HPLC-MS/MS Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap, Q-TOF)
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water + 0.1% Formic Acid[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid[5]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (Re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 200–2000[5]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Data Acquisition: Full MS scan followed by data-dependent MS/MS (TopN, where N=3)
-
Collision Energy: Stepped or ramped collision energy (e.g., 20-40 eV) for fragmentation.
Data Presentation and Results
Analysis of the extracts will yield a base peak chromatogram where different berninamycin analogues can be separated.[6] The mass spectrometer provides high-resolution mass data for confident identification.
Table 1: Mass Spectrometric Data for Key Berninamycin Analogs.
| Compound | Molecular Formula | Observed m/z [M+H]⁺ | Observed m/z [M+2H]²⁺ | Reference |
|---|---|---|---|---|
| Berninamycin A | C₅₁H₅₁N₁₅O₁₆S | 1146.3484 | 573.6796 | [3][6] |
| Berninamycin B | C₅₁H₅₁N₁₅O₁₅S | 1130.3535 | 565.6821 | [6] |
| Altered Macrocycle | C₅₁H₅₃N₁₅O₁₅S | 1148.3639 | 574.6873 | [3] |
| Linear Precursor 1 | C₅₁H₅₉N₁₅O₂₀S | 1224.4276 | 612.7192 | [3] |
| Linear Precursor 2 | C₅₁H₅₇N₁₅O₁₉S | 1206.4170 | 603.7139 |[3] |
Table 2: Example Quantitative Analysis of Berninamycin A Production. This table structure can be used to compare production titers between different strains or fermentation conditions. Data shown is for illustrative purposes only.
| Strain ID | Fermentation Time (days) | Berninamycin A Titer (µg/mL) | Standard Deviation |
| S. bernensis (Wild Type) | 7 | 15.2 | ± 1.8 |
| S. lividans (Heterologous Host) | 7 | 3.2 | ± 0.5 |
| S. venezuelae (Heterologous Host) | 7 | 1.1 | ± 0.3 |
| Mutant Strain M-1 | 7 | 25.8 | ± 2.5 |
Berninamycin Biosynthesis Pathway
Berninamycin is synthesized from a precursor peptide, BerA, which consists of a leader peptide and a core peptide.[1][7] The core peptide undergoes a series of post-translational modifications (PTMs), including cyclodehydration, dehydrogenation, and hydroxylation, to form the mature, macrocyclic antibiotic.[2][7]
Caption: Simplified biosynthesis pathway of Berninamycin A.
Conclusion
The HPLC-MS method described provides a robust and reliable framework for the analysis of berninamycin production. It enables researchers to perform both qualitative identification of berninamycin and its analogues and quantitative assessment of production titers. This analytical protocol is invaluable for screening producer strains, optimizing fermentation conditions, and advancing the development of thiopeptide antibiotics.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification, HR-LC-ESI-MS-MS Identification, and Peptide Prediction of Bacteriocin-Like Inhibitory Substances Produced by Streptomyces sp. Isolated from Chanos chanos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Heterologous Expression of the Berninamycin Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin, a thiopeptide antibiotic, exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its complex structure, featuring a unique 2-oxazolyl-3-thiazolyl-pyridine core embedded in a 35-atom macrocycle, arises from extensive post-translational modifications of a ribosomally synthesized precursor peptide.[1] The discovery and characterization of the berninamycin biosynthetic gene cluster (BGC) have opened avenues for its heterologous expression in well-characterized host organisms. This approach facilitates the production of berninamycin and its analogs for further investigation and potential therapeutic development, and provides a platform for biosynthetic pathway elucidation and engineering.
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the berninamycin gene cluster in various Streptomyces hosts.
Data Presentation
Quantitative Analysis of Berninamycin Production in Heterologous Hosts
The heterologous expression of the berninamycin gene cluster has been successfully achieved in several Streptomyces species, with varying production levels and resulting products. The following table summarizes the quantitative data available from published studies.
| Heterologous Host | Expression Vector | Product(s) | Relative Production Level | Reference |
| Streptomyces lividans TK24 | pSET152+bern | Berninamycin A | 2.4 times the quantity produced by S. bernensis | [1] |
| Streptomyces venezuelae ATCC 10712 | pSET152+bern | Berninamycin A variant (with a methyloxazoline) | 21% of the quantity produced by S. bernensis | [1] |
| Streptomyces coelicolor M1154 | pCSG8111 | Berninamycins A and B | Production confirmed, but quantitative comparison not provided | [2] |
| Streptomyces albus J1074 | pCSG8111 | Linearized berninamycins J and K | Production confirmed, but quantitative comparison not provided | [2] |
Experimental Protocols
Cloning of the Berninamycin Gene Cluster
Objective: To isolate the complete berninamycin gene cluster from the native producer, Streptomyces bernensis, and clone it into a suitable vector for heterologous expression.
Methodology:
-
Genomic DNA Isolation:
-
Culture Streptomyces bernensis UC 5144 in a suitable liquid medium (e.g., Tryptic Soy Broth) for 3-5 days at 30°C.
-
Harvest the mycelium by centrifugation.
-
Isolate high-molecular-weight genomic DNA using a standard phenol/chloroform extraction method or a commercial kit.
-
-
Fosmid Library Construction:
-
Shear the high-molecular-weight genomic DNA to an average size of 35-45 kb.
-
End-repair the DNA fragments to generate blunt, 5'-phosphorylated ends.
-
Ligate the end-repaired DNA fragments into a fosmid vector (e.g., pCC1FOS).
-
Package the ligation mixture into lambda phage particles.
-
Transfect E. coli host cells (e.g., EPI300-T1R) with the phage particles.
-
Plate the transfected cells on selective medium (e.g., LB agar with chloramphenicol) to obtain a fosmid library.
-
-
Screening of the Fosmid Library:
-
Design primers specific to a key gene in the berninamycin gene cluster (e.g., berA, the precursor peptide gene).
-
Screen the fosmid library by PCR using the designed primers to identify fosmids containing the berninamycin gene cluster.
-
-
Subcloning into an Expression Vector:
-
Isolate the identified fosmid containing the complete berninamycin gene cluster.
-
Digest the fosmid and an integrative Streptomyces expression vector (e.g., pSET152) with appropriate restriction enzymes.
-
Ligate the berninamycin gene cluster fragment into the digested expression vector to generate the final expression construct (e.g., pSET152+bern).[1]
-
Heterologous Expression in Streptomyces Hosts
Objective: To introduce the berninamycin gene cluster into selected Streptomyces hosts and induce the production of berninamycin and its analogs.
Methodology:
-
Preparation of E. coli Donor Strain:
-
Transform the non-methylating E. coli strain ET12567/pUZ8002 with the expression construct (e.g., pSET152+bern).
-
Select for transformants on LB agar containing the appropriate antibiotics (e.g., apramycin, kanamycin, chloramphenicol).
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain in LB medium with antibiotics to an OD600 of 0.4-0.6.
-
Wash the E. coli cells twice with fresh LB medium to remove antibiotics.
-
Prepare a spore suspension of the desired Streptomyces recipient strain (S. lividans TK24, S. venezuelae ATCC 10712, S. coelicolor M1154, or S. albus J1074).
-
Mix the E. coli donor cells and Streptomyces spores on a suitable agar medium (e.g., SFM agar) and incubate at 30°C for 16-20 hours.
-
Overlay the plates with an appropriate antibiotic to select for exconjugants (e.g., nalidixic acid and apramycin).
-
Incubate the plates until exconjugant colonies appear.
-
-
Fermentation and Product Analysis:
-
Inoculate a suitable seed medium with spores of the Streptomyces exconjugant strain and incubate at 30°C for 2-3 days.
-
Transfer the seed culture to a production medium (e.g., R5A medium) and continue incubation for 5-7 days.
-
Harvest the culture broth and extract the secondary metabolites with an organic solvent (e.g., ethyl acetate or acetone).
-
Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect and identify berninamycin and its analogs.[1]
-
Visualizations
Experimental Workflow for Heterologous Expression
Caption: Workflow for cloning and heterologous expression of the berninamycin gene cluster.
Proposed Biosynthetic Pathway of Berninamycin
Caption: Simplified proposed biosynthetic pathway for berninamycin A.
Host-Dependent Production of Berninamycin Analogs
References
Application Notes and Protocols for In Vitro Evaluation of Berninamycin D Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin D is a member of the thiopeptide class of antibiotics, which are known for their potent activity against Gram-positive bacteria.[1][2] Thiopeptides, including the berninamycins, are ribosomally synthesized and post-translationally modified peptides (RiPPs) that function by inhibiting bacterial protein synthesis.[3][4] The primary mechanism of action for berninamycins is the targeting of the 50S ribosomal subunit, where they bind to a complex of 23S rRNA and the L11 protein.[3][5] This interaction disrupts the function of elongation factors, ultimately halting peptide chain elongation and leading to bacterial cell death.[4]
This compound is a minor metabolite isolated from the fermentation of Streptomyces bernensis.[6] Structurally, it is a cyclic thiopeptide characterized by a 35-atom macrocycle containing a unique oxazolyl-thiazolyl-pyridine core.[3][4] It differs from the more abundant Berninamycin A by having two fewer dehydroalanine units.[6] While extensive data on the antibacterial potency of Berninamycin A is available, specific quantitative data for this compound is not widely reported in peer-reviewed literature. These application notes provide detailed protocols for standard in vitro assays to determine the antibacterial efficacy of this compound.
Data Presentation
Due to the limited availability of specific antibacterial activity data for this compound, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for the closely related compound, Berninamycin A, for comparative purposes. Researchers can utilize the protocols provided herein to generate analogous data for this compound.
Table 1: Reported MIC Values for Berninamycin A
| Bacterial Strain | MIC (µM) | Reference |
| Bacillus subtilis | 6.3 | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 | [4] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other berninamycins and thiostrepton-like antibiotics, inhibits bacterial protein synthesis through a well-defined mechanism. The antibiotic binds to a conserved region on the 50S ribosomal subunit, specifically at the interface of the 23S rRNA and the ribosomal protein L11. This binding event sterically hinders the association of translational GTPases, such as Elongation Factor Tu (EF-Tu) and Elongation Factor G (EF-G), with the ribosome. The inability of these elongation factors to function correctly stalls the translocation of tRNA and mRNA, thereby arresting the elongation phase of protein synthesis.
Experimental Protocols
The following are detailed protocols for determining the in vitro antibacterial activity of this compound. These methods are based on established standards for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a quantity of this compound and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to create a working stock solution at a concentration that is typically 100-fold higher than the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Plate Preparation:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.
-
The final volume in each well will be approximately 110 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.
-
-
Reading the Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Time-Kill Kinetic Assay
Time-kill assays provide information on the rate at which an antibacterial agent kills a bacterial population over time.
Materials:
-
This compound
-
CAMHB
-
Bacterial strains of interest
-
Sterile culture tubes or flasks
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator with shaking capabilities (35°C ± 2°C)
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Micropipettes and sterile tips
-
Timer
Protocol:
-
Preparation of Bacterial Inoculum:
-
Prepare an overnight culture of the test bacterium in CAMHB.
-
Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control tube with no antibiotic.
-
The total volume in each tube should be sufficient for sampling at all time points (e.g., 10-20 mL).
-
-
Inoculation and Incubation:
-
Inoculate each tube (including the growth control) with the prepared bacterial suspension.
-
Incubate all tubes at 35°C ± 2°C with constant shaking.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Conclusion
These application notes provide a framework for the in vitro evaluation of the antibacterial activity of this compound. The provided protocols for MIC determination and time-kill kinetic assays are robust and widely accepted methods in antimicrobial research. While specific activity data for this compound is limited, these assays will enable researchers to generate the necessary data to characterize its antibacterial profile and compare its potency to other berninamycins and existing antibiotics. The elucidation of its efficacy against a panel of clinically relevant Gram-positive bacteria will be crucial in determining its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Berninamycin D in Microbial Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin D is a member of the thiopeptide class of antibiotics, a group of structurally complex, sulfur-rich natural products with potent activity against various bacterial pathogens.[1] Thiopeptides, including the berninamycin family, are ribosomally synthesized and post-translationally modified peptides (RiPPs). This compound is a minor metabolite isolated from the fermentation of Streptomyces bernensis.[2] Structurally, it is characterized by a 35-membered macrocyclic scaffold containing a unique oxazolyl-thiazolyl-pyridine core.[3] Compared to the more abundant Berninamycin A, this compound possesses two fewer dehydroalanine residues attached to the carboxyl carbon of the pyridine ring.[2]
The primary mechanism of action for berninamycins is the inhibition of bacterial protein synthesis.[4] This is achieved through binding to the 50S ribosomal subunit, specifically to a complex of 23S rRNA and the L11 ribosomal protein.[5] This interaction disrupts the function of the ribosomal A site, ultimately halting peptide chain elongation.[5] The primary mechanism of resistance to berninamycins mirrors that of the related thiopeptide, thiostrepton, involving the specific methylation of the 23S rRNA. This modification prevents the antibiotic from binding to its ribosomal target.[5]
These application notes provide a comprehensive overview of the use of this compound in microbial resistance studies, including its mechanism of action, available antimicrobial activity data, and detailed protocols for key experimental procedures.
Data Presentation
Antimicrobial Activity of Berninamycins
Table 1: Minimum Inhibitory Concentrations (MICs) of Berninamycin A
| Bacterial Strain | Gram Stain | MIC (µM) | Reference |
| Bacillus subtilis | Gram-positive | 6.3 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 10.9 | [3] |
Note: The activity of this compound may differ from Berninamycin A due to structural variations.[2] It is crucial to experimentally determine the MIC for this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions of this compound:
-
In a sterile 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a single row.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a plate reader to quantify bacterial growth.
-
Protocol 2: In Vitro Protein Synthesis Inhibition Assay
This protocol describes a cell-free assay to confirm the inhibitory effect of this compound on bacterial protein synthesis.
Materials:
-
This compound
-
E. coli S30 cell-free extract system for transcription/translation
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine or a non-radioactive detection system)
-
ATP and GTP
-
Other necessary components of the cell-free system (buffers, salts, etc.)
-
Scintillation counter or appropriate detection instrument
-
Trichloroacetic acid (TCA)
-
Filter paper
Procedure:
-
Prepare the Reaction Mixture:
-
On ice, prepare a master mix containing the S30 extract, reporter plasmid DNA, amino acid mixture, ATP, GTP, and other buffer components as per the manufacturer's instructions.
-
-
Set Up the Inhibition Assay:
-
In microcentrifuge tubes, add increasing concentrations of this compound (and a solvent control).
-
Add the reaction master mix to each tube.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation.
-
-
Measure Protein Synthesis:
-
Radiolabeled Method:
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitate on filter paper and wash with TCA and ethanol.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Non-Radioactive Method (e.g., Luciferase):
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the resulting luminescence or colorimetric change using a luminometer or spectrophotometer.
-
-
-
Analyze the Results:
-
Calculate the percentage of protein synthesis inhibition for each concentration of this compound compared to the solvent control.
-
Determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).
-
Protocol 3: Induction of Bacterial Resistance to this compound
This protocol outlines a method for inducing resistance to this compound in a susceptible bacterial strain through serial passage.
Materials:
-
This compound
-
Susceptible bacterial strain
-
CAMHB or other appropriate growth medium
-
Sterile culture tubes
-
Incubator with shaking capabilities
-
Spectrophotometer
Procedure:
-
Initial MIC Determination:
-
Determine the baseline MIC of this compound for the susceptible bacterial strain using Protocol 1.
-
-
Serial Passage:
-
Inoculate a culture of the susceptible strain into a tube containing CAMHB with this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
Incubate the culture at 37°C with shaking until growth is observed (this may take longer than a standard culture).
-
Once growth is established, use this culture to inoculate a fresh tube of CAMHB containing a higher concentration of this compound (e.g., the original MIC).
-
Continue this process of serial passage, gradually increasing the concentration of this compound in the growth medium.
-
-
Monitoring Resistance Development:
-
Periodically (e.g., every 5-10 passages), determine the MIC of the passaged culture to this compound using Protocol 1.
-
A significant increase in the MIC compared to the initial baseline indicates the development of resistance.
-
-
Isolation of Resistant Mutants:
-
Once a culture exhibits a stable and significantly higher MIC, streak the culture onto an agar plate containing this compound at a concentration that inhibits the parent strain.
-
Isolate single colonies that grow on the selective plate. These are your potential resistant mutants.
-
-
Characterization of Resistant Mutants:
-
Confirm the resistance phenotype of the isolated mutants by re-determining their MIC.
-
Further molecular characterization can be performed, such as sequencing the 23S rRNA gene to identify potential methylation site mutations.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Primary mechanism of resistance to this compound.
Caption: Experimental workflow for resistance studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Berninamycin D Against MRSA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro testing of Berninamycin D, a thiopeptide antibiotic, against Methicillin-resistant Staphylococcus aureus (MRSA). The protocols outlined below are designed to be detailed and robust, enabling researchers to accurately assess the antimicrobial efficacy of this compound.
Introduction to this compound and its Mechanism of Action
This compound is a member of the thiopeptide class of antibiotics, which are known for their potent activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA.[1][2] The primary mechanism of action of berninamycins is the inhibition of bacterial protein synthesis.[1][3][4] This is achieved through binding to the 50S ribosomal subunit, specifically to a complex of 23S rRNA and the L11 ribosomal protein.[1][4] This binding event interferes with the function of the ribosomal A site, ultimately halting peptide chain elongation.[3] Thiopeptide antibiotics represent a promising area of research due to their unique mechanism of action, which can be effective against bacteria that have developed resistance to other classes of antibiotics.[1]
Quantitative Antimicrobial Activity of this compound against MRSA
The following tables summarize the in vitro antimicrobial activity of Berninamycin against various MRSA strains. It is important to note that while the focus of this document is this compound, much of the publicly available quantitative data is for Berninamycin A. Where data for this compound is unavailable, data for Berninamycin A is provided as a close structural analog and is clearly noted.
Table 1: Minimum Inhibitory Concentration (MIC) of Berninamycin against MRSA Strains
| MRSA Strain | Berninamycin A MIC (µM) | Berninamycin A MIC (µg/mL) | Reference |
| MRSA | 10.9 | ~16.5 | [5] |
| Bacillus subtilis | 6.3 | ~9.6 | [5] |
Note: The molecular weight of Berninamycin A (~1515 g/mol ) was used for the µM to µg/mL conversion. Data specific to this compound is limited in publicly available literature.
Table 2: Time-Kill Kinetics of Thiopeptide Antibiotics against MRSA
| MRSA Strain | Concentration (x MIC) | Time (h) | Log10 Reduction in CFU/mL |
| 1x MIC | 0 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 4x MIC | 0 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 3: Anti-biofilm Activity of this compound against MRSA
Quantitative data on the anti-biofilm activity of this compound (e.g., Minimum Biofilm Inhibitory Concentration - MBIC₅₀, and Minimum Biofilm Eradication Concentration - MBEC₅₀) is not available in the provided search results. The table below is a template for presenting such data.
| MRSA Strain | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
Experimental Protocols
The following are detailed protocols for key experiments to determine the in vitro efficacy of this compound against MRSA.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
MRSA strains (e.g., ATCC 43300, clinical isolates)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the MRSA strain.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the drug dilutions and the growth control well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Time-Kill Kinetic Assay
This assay determines the rate at which this compound kills MRSA over time.
Materials:
-
This compound
-
CAMHB
-
MRSA inoculum prepared as in the MIC protocol
-
Sterile culture tubes
-
Sterile saline or PBS
-
Agar plates (e.g., Tryptic Soy Agar)
-
Incubator (37°C)
-
Colony counter
Procedure:
-
Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Include a drug-free growth control tube.
-
Inoculate each tube with the MRSA suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.[6]
Anti-biofilm Activity Assays
These protocols assess the ability of this compound to inhibit biofilm formation and eradicate established biofilms.
3.3.1. Biofilm Formation Inhibition Assay (MBIC)
Materials:
-
This compound
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
MRSA inoculum
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Perform serial dilutions of this compound in TSB with glucose in a 96-well plate.
-
Add the MRSA inoculum (adjusted to ~1 x 10⁷ CFU/mL) to each well.
-
Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Gently wash the wells twice with PBS to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.
-
Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.
-
The MBIC₅₀ is the concentration of this compound that causes a 50% reduction in biofilm formation compared to the untreated control.[7]
3.3.2. Established Biofilm Eradication Assay (MBEC)
Procedure:
-
Allow MRSA biofilms to form in a 96-well plate as described in the MBIC protocol (steps 2 and 3).
-
After 24 hours, remove the planktonic cells by washing with PBS.
-
Add fresh TSB with glucose containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining viable biofilm using the crystal violet staining method as described above or by determining the CFU count of the surviving bacteria within the biofilm.
-
The MBEC₅₀ is the concentration of this compound that eradicates 50% of the pre-formed biofilm.[7]
Visualizations
Signaling Pathway of Protein Synthesis Inhibition by this compound in MRSA
Caption: this compound inhibits protein synthesis by binding to the 50S ribosomal subunit in MRSA.
Experimental Workflow for In Vitro Testing of this compound
Caption: Workflow for evaluating the in vitro antimicrobial activity of this compound against MRSA.
References
- 1. A Strong Synergy Between the Thiopeptide Bacteriocin Micrococcin P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition by thiopeptin of bacterial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
Berninamycin D: A Powerful Tool for Elucidating Ribosomal Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin D is a thiopeptide antibiotic produced by Streptomyces bernensis. Like other members of the thiopeptide class, it is a potent inhibitor of bacterial protein synthesis, making it a valuable tool for studying the intricate workings of the ribosome. Its specific mechanism of action, targeting the 50S ribosomal subunit, allows for detailed investigation of ribosomal structure and function, particularly concerning the A site and the interplay of ribosomal RNA (rRNA) and ribosomal proteins. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in ribosomal research.
This compound exerts its inhibitory effect by binding to a complex formed by the 23S rRNA and ribosomal protein L11 on the large ribosomal subunit.[1] This interaction allosterically affects the ribosomal A site, which is the binding site for incoming aminoacyl-tRNA during translation. By interfering with A-site function, this compound effectively halts the elongation phase of protein synthesis. Its mode of action is closely related to that of the well-characterized thiopeptide antibiotic, thiostrepton.[1]
Data Presentation
| Compound | Organism | MIC (µM) |
| Berninamycin A | Bacillus subtilis | 6.3[2] |
| Berninamycin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9[2] |
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway of this compound's inhibitory action on the bacterial ribosome.
Caption: Mechanism of this compound action on the ribosome.
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay
This protocol is designed to determine the concentration at which this compound inhibits protein synthesis by 50% (IC50). It utilizes a cell-free transcription-translation system.
Materials:
-
E. coli S30 extract system for circular DNA (e.g., Promega)
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Amino acid mixture (minus methionine)
-
[35S]-Methionine
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice as follows:
-
S30 Premix: 10 µL
-
Amino Acid Mixture (minus methionine, 1 mM): 2 µL
-
[35S]-Methionine (10 µCi/µL): 1 µL
-
Plasmid DNA (0.5 µg/µL): 1 µL
-
This compound (various concentrations) or solvent control: 1 µL
-
S30 Extract: 5 µL
-
Nuclease-free water to a final volume of 25 µL.
-
-
Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes.
-
Precipitation: Stop the reaction by adding 2.5 µL of 1 M NaOH and incubate at 37°C for 15 minutes to hydrolyze the aminoacyl-tRNAs. Precipitate the newly synthesized proteins by adding 500 µL of cold 10% TCA.
-
Collection: Incubate on ice for 30 minutes. Collect the precipitate by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters three times with 5 mL of cold 5% TCA and once with 5 mL of ethanol.
-
Quantification: Dry the filters completely and place them in scintillation vials with 5 mL of scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition (relative to the solvent control) against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.
Toeprinting Assay to Map the this compound Stalling Site
This protocol allows for the precise identification of the ribosomal stalling site on an mRNA template in the presence of this compound. The principle is that a reverse transcriptase enzyme will be blocked by the stalled ribosome, generating a truncated cDNA product ("toeprint").
Materials:
-
Purified 70S ribosomes from E. coli
-
mRNA template with a known sequence and a primer binding site downstream of the start codon
-
Fluorescently or radioactively labeled DNA primer complementary to the primer binding site on the mRNA
-
Deoxynucleoside triphosphates (dNTPs)
-
Reverse transcriptase (e.g., AMV or SuperScript)
-
This compound stock solution
-
tRNAfMet
-
GTP and ATP
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Sequencing ladder of the mRNA template (generated using dideoxynucleotides)
Procedure:
-
Annealing: In a reaction tube, mix 1 pmol of mRNA template with 2 pmol of the labeled primer in annealing buffer. Heat to 80°C for 2 minutes and then cool slowly to room temperature to allow annealing.
-
Initiation Complex Formation: To the annealed template-primer mix, add the following components on ice:
-
Reaction buffer (containing Mg2+ and K+)
-
10 pmol tRNAfMet
-
1 mM GTP and ATP
-
2 pmol of 70S ribosomes
-
This compound (at a concentration sufficient to inhibit translation, e.g., 10x IC50) or solvent control.
-
-
Incubation: Incubate the mixture at 37°C for 15 minutes to allow the formation of the 70S initiation complex and subsequent stalling by this compound.
-
Reverse Transcription: Add dNTPs (final concentration 0.5 mM) and 10-20 units of reverse transcriptase to the reaction. Incubate at 37°C for another 15 minutes.
-
RNA Digestion and cDNA Precipitation: Stop the reaction by adding EDTA. Digest the mRNA template with RNase H or alkaline hydrolysis. Precipitate the cDNA products with ethanol.
-
Analysis: Resuspend the cDNA pellet in loading buffer and analyze the products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same mRNA template.
-
Interpretation: The position of the truncated cDNA band (the "toeprint") relative to the sequencing ladder will indicate the precise nucleotide on the mRNA where the ribosome is stalled by this compound. Typically, the leading edge of the ribosome is 15-17 nucleotides downstream from the P-site codon.
Experimental Workflow Visualization
The following diagram provides a logical workflow for investigating the effects of this compound on ribosomal function.
References
Troubleshooting & Optimization
Berninamycin D Fermentation Technical Support Center
Welcome to the technical support center for Berninamycin D fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve fermentation yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to other berninamycins?
This compound is a minor metabolite produced during the fermentation of Streptomyces bernensis and in some heterologous expression systems. It is structurally related to the main component, Berninamycin A. The key difference is that this compound has two fewer dehydroalanine units attached to the carboxyl carbon of the pyridine ring compared to Berninamycin A[1][2]. Berninamycins B and C are other minor metabolites, with Berninamycin B lacking a hydroxyl group at the valine residue and Berninamycin C having one less dehydroalanine unit[1].
Q2: What are the primary challenges in producing this compound?
The primary challenges in this compound production stem from it being a minor metabolite. Key issues include:
-
Low Yield: this compound is typically produced in very small quantities relative to Berninamycin A. For instance, in some S. lividans expression systems, it was detected at less than 1.0% of the quantity of Berninamycin A[3][4].
-
Incomplete Post-Translational Modifications (PTMs): The biosynthesis of berninamycins involves a complex cascade of PTMs. Incomplete or failed modifications can lead to the formation of linear precursors instead of the mature macrocyclic structure, or other undesired variants, which can impact the overall yield of all berninamycin forms, including D[4][5].
-
Host-Dependent Variability: The choice of the fermentation host significantly impacts the product profile. Heterologous expression of the berninamycin gene cluster in different Streptomyces species can lead to the production of different variants and varying amounts of minor metabolites[5][6][7]. For example, expression in S. venezuelae resulted in a variant with a methyloxazoline instead of a methyloxazole[3][4][5].
-
Complex Biosynthetic Pathway: The berninamycin biosynthetic gene cluster contains 11 open reading frames (berA–J) responsible for the precursor peptide synthesis and extensive PTMs, including dehydrations, cyclizations, and hydroxylations[5][8]. Any disruption in this pathway can affect the final product distribution.
Q3: What are the typical fermentation conditions for producing berninamycins?
Standard laboratory-scale fermentation for berninamycin production generally involves a two-stage culture process.
Experimental Protocol: Two-Stage Culture for Berninamycin Production
-
Seed Culture Preparation:
-
Inoculate spores of the Streptomyces strain (e.g., S. bernensis, or a heterologous host like S. lividans) into a seed medium.
-
Incubate at 30°C with shaking (e.g., 250 rpm) for 2-3 days[5].
-
-
Production Culture:
A summary of media that can be used is presented below.
| Media Component | Seed Medium | AF/MS Production Medium | GYM Production Medium |
| Purpose | Initial growth of inoculum | Berninamycin production | Alternative production medium |
| Reference | [5] | [5] | [9] |
Specific compositions for these media can be found in the referenced literature.
Troubleshooting Guide
Problem 1: Low or no detectable yield of this compound.
Possible Cause 1: Suboptimal Fermentation Conditions. The fermentation environment, including media composition, pH, and temperature, may not be optimized for the production of minor metabolites like this compound.
Suggested Solution:
-
Media Optimization: Systematically evaluate different carbon and nitrogen sources. While specific optimization data for this compound is limited, general strategies for improving secondary metabolite production in Streptomyces can be applied. This includes testing different complex nitrogen sources (e.g., soybean meal, tryptone) and carbohydrates (e.g., glucose, starch)[10][11].
-
pH Control: In larger fermentors, maintaining a stable pH of 7.0 has been shown to be effective for berninamycin production[3].
-
Temperature and Aeration: Ensure optimal growth temperature (around 30°C) and adequate aeration, as these are critical for Streptomyces metabolism and secondary metabolite production[12][13].
Possible Cause 2: Inefficient Post-Translational Modifications (PTMs). The enzymatic machinery for the complex PTMs required for berninamycin synthesis might be a bottleneck, leading to an accumulation of precursors rather than the final product.
Suggested Solution:
-
Host Strain Selection: Different heterologous hosts have varying efficiencies in performing the necessary PTMs. If using a heterologous system, consider screening different Streptomyces strains. For example, S. lividans has been shown to produce berninamycins, while S. albus produced linearized versions, indicating a failure in the final cyclization steps in that host[6][7].
-
Gene Cluster Engineering: While complex, overexpression of key PTM enzymes within the ber gene cluster could potentially improve the conversion of precursors to the final products.
Problem 2: High proportion of linear precursors or other undesired variants observed in HPLC/LC-MS analysis.
Possible Cause: Failure of Late-Stage Biosynthetic Steps. The presence of linear precursors indicates that earlier PTMs like thiazole and oxazole formations have occurred, but the final pyridine formation and macrocyclization have failed[4][5].
Suggested Solution:
-
Review Host-Dependent Factors: This issue is strongly host-dependent. As seen with S. albus, some hosts may lack the necessary intracellular environment or cofactors for the final cyclization enzymes to function correctly[6][7]. Switching to a host known to successfully produce macrocyclic berninamycins, such as S. lividans or S. coelicolor, is recommended[6][7].
-
Fermentation Time: Extend the fermentation time, as the final cyclization is a late-stage event in the biosynthetic pathway.
A logical workflow for troubleshooting these issues is presented below.
Caption: Troubleshooting workflow for this compound fermentation issues.
Problem 3: Inconsistent batch-to-batch yield.
Possible Cause: Variability in Inoculum or Raw Materials. Inconsistent quality of the seed culture or variations in the composition of complex media components can lead to significant differences between fermentation batches.
Suggested Solution:
-
Standardize Inoculum: Implement a standardized protocol for preparing the seed culture, including spore stock preparation, age of the seed culture, and inoculum volume[5][11].
-
Quality Control of Media Components: Use high-quality, consistent batches of complex media components like soybean meal and yeast extract. If possible, test different suppliers or lots to identify those that provide the most consistent results.
-
Process Analytical Technology (PAT): For larger-scale operations, implementing PAT to monitor critical process parameters in real-time can help ensure consistency.
The general biosynthetic pathway for berninamycins is illustrated below, highlighting the complexity of the process.
Caption: Simplified overview of the Berninamycin biosynthetic pathway.
Quantitative Data Summary
The following table summarizes the relative production of berninamycin variants in different host systems, illustrating the challenge of low this compound yield.
| Host Strain | Berninamycin A | Berninamycin B | This compound | Other Variants | Reference |
| S. bernensis (Native) | Major Product | ~1.5% of A | ~1.0% of A | Berninamycin C also detected | [3] |
| S. lividans /pSET152+bern | 2.4x native yield (variable) | ~3.9% of A | <1.0% of A | Doubly hydroxylated Val7 variant (~1.0% of A) | [3][5] |
| S. venezuelae /pSET152+bern | 21% of native yield | Not reported | Not reported | Major product is an M+2 analog (methyloxazoline variant) | [3] |
| S. albus J1074 | Not detected | Not detected | Not detected | Linearized berninamycins J and K | [6][7] |
References
- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Approach for Improving the Productivity of Antibiotic-Producing Strains by Inducing Combined Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of media and temperature for enhanced antimicrobial production by bacteria associated with Rhabditis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Berninamycin D in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Berninamycin D in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: Cloudiness or precipitation indicates that this compound may have come out of solution. This can be due to several factors:
-
Low Solubility: this compound has poor water solubility.[1] If you are working with aqueous buffers, the concentration may be too high.
-
Incorrect Solvent: Ensure you are using a suitable solvent. This compound is soluble in DMF and DMSO, and moderately soluble in methanol and ethanol.[1]
-
Temperature Effects: Solubility can be temperature-dependent. For some compounds, warming the solution to 37°C and using an ultrasonic bath can help redissolve the compound.[2]
-
pH Shift: The pH of your solution can significantly impact the solubility of peptides. Ensure the pH of your final solution is within a range that maintains solubility.
Troubleshooting Steps:
-
Centrifuge the solution to pellet the precipitate.
-
Carefully transfer the supernatant to a new tube.
-
Attempt to redissolve the precipitate in a small volume of a stronger organic solvent (e.g., pure DMSO or DMF) before adding it back to the main solution, if your experimental protocol allows.
-
Consider reducing the working concentration of this compound in your final solution.
Q2: I am observing a decrease in the biological activity of my this compound solution over time. What could be the cause?
A2: A loss of biological activity is often due to the chemical or physical instability of the peptide.[3] Potential causes include:
-
Degradation: this compound, being a cyclic peptide, is susceptible to degradation pathways such as hydrolysis (cleavage of peptide bonds), oxidation of sensitive amino acid residues, and deamidation.[3][4]
-
Aggregation: Peptides can self-associate to form inactive aggregates. This can be influenced by concentration, temperature, pH, and ionic strength.[3][5]
-
Adsorption: Peptides can adsorb to the surface of storage containers (e.g., plastic or glass), reducing the effective concentration in solution.[6]
-
Improper Storage: Repeated freeze-thaw cycles can degrade the peptide.[2] Exposure to light can also cause degradation.
Troubleshooting and Prevention:
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2][7] For solutions stored at -20°C, it is recommended to use them within one month, and for those at -80°C, within six months.[2]
-
pH Control: Maintain an optimal pH for your solution using a suitable buffer system. The stability of peptides is often pH-dependent.[3]
-
Excipients: Consider the use of stabilizing excipients, such as sugars, polyols, or non-ionic surfactants, if compatible with your experimental setup.[6][8]
-
Inert Atmosphere: If oxidation is suspected, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Q3: How should I prepare and store my this compound stock solutions?
A3: Proper preparation and storage are critical for maintaining the stability and activity of this compound.
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: Choose an appropriate solvent based on solubility data. DMF and DMSO are recommended for initial stock solutions.[1][7]
-
Weighing: Accurately weigh the required amount of this compound solid.
-
Dissolution: Dissolve the solid in the chosen solvent to the desired concentration. Gentle warming (to 37°C) and sonication can aid dissolution if necessary.[2]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Property | Recommendation | Reference |
| Solubility | Soluble in DMF and DMSO; Moderately soluble in methanol and ethanol; Poor water solubility. | [1][7] |
| Long-Term Storage (Solid) | -20°C | [1][7][9] |
| Stock Solution Storage | -20°C (use within 1 month) or -80°C (use within 6 months) in aliquots. | [2] |
Table 2: Common Peptide Degradation Pathways and Influencing Factors
| Degradation Pathway | Description | Key Influencing Factors |
| Hydrolysis | Cleavage of the peptide backbone. | pH (acid or base-catalyzed), temperature.[3][8] |
| Oxidation | Modification of amino acid side chains (e.g., methionine, cysteine, tryptophan). | Presence of oxygen, metal ions, light exposure.[4][8] |
| Deamidation | Hydrolysis of the side chain amide of asparagine or glutamine. | pH, temperature, ionic strength.[3][5] |
| Aggregation | Self-association of peptide molecules to form soluble or insoluble aggregates. | High concentration, pH, ionic strength, temperature, presence of surfaces.[3] |
| Precipitation | Formation of insoluble peptide aggregates. | Exceeding solubility limit, changes in pH or temperature.[3] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a general method to assess the stability of this compound in a given solution over time.
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in the desired buffer or solvent system at a known concentration.
-
Dispense the solution into several vials for different time points and storage conditions (e.g., 4°C, 25°C, 40°C).
-
Include a control sample stored at -80°C, which will serve as the time-zero reference.
-
-
HPLC Analysis:
-
At each designated time point, retrieve a vial from each storage condition.
-
Analyze the samples using a reverse-phase HPLC (RP-HPLC) method with UV detection (typically between 210-230 nm for peptides).[10]
-
The mobile phase will typically consist of a gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA).
-
The method should be capable of separating the intact this compound from its potential degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound and any new peaks that appear over time.
-
Calculate the percentage of remaining intact this compound at each time point relative to the time-zero sample.
-
The appearance of new peaks indicates the formation of degradation products. These can be further characterized by LC-MS.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing this compound degradation.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. glpbio.com [glpbio.com]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lancetechltd.com [lancetechltd.com]
- 10. almacgroup.com [almacgroup.com]
Technical Support Center: Overcoming Low Yield in Heterologous Production of Berninamycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields or unexpected products during the heterologous production of Berninamycin.
Frequently Asked Questions (FAQs)
Q1: My heterologous host is not producing any Berninamycin A. What are the initial checks I should perform?
A1: When no Berninamycin A is detected, a systematic check of the entire experimental setup is crucial. Start by verifying the integrity of your expression construct.
-
Vector and Gene Cluster Integrity: Sequence the entire Berninamycin biosynthetic gene cluster (BGC) within your expression vector to ensure no mutations or deletions occurred during cloning.
-
Host Strain Verification: Confirm the identity of your Streptomyces host strain using 16S rRNA sequencing.
-
Conjugation/Transformation Efficiency: After introducing the expression vector into the host, confirm successful integration or plasmid uptake. This can be done by antibiotic selection followed by PCR verification of the presence of key genes from the Berninamycin BGC (e.g., berA) in the host's genomic DNA.
-
Culture Conditions: Ensure that the growth medium, temperature, and aeration are optimal for your chosen Streptomyces host. Refer to established protocols for the specific strain.
Q2: I am observing the production of linear Berninamycin variants instead of the cyclized Berninamycin A. What could be the cause?
A2: The accumulation of linear intermediates suggests a failure in the post-translational modification cascade, specifically the macrocyclization step. This can be host-dependent. For instance, heterologous expression of the Berninamycin gene cluster in Streptomyces albus J1074 has been reported to yield linearized berninamycins, while Streptomyces lividans and Streptomyces coelicolor produced the cyclized form.[1] This indicates that host-specific factors might be responsible for the incomplete processing.
Troubleshooting Steps:
-
Host Strain Selection: If you are using a host known to produce linear variants, consider switching to a host demonstrated to successfully produce cyclized Berninamycin, such as S. lividans TK24 or S. coelicolor M1154.[1]
-
Co-expression of Chaperones: The folding of the precursor peptide (BerA) might be inefficient in the heterologous host. Consider co-expressing molecular chaperones to assist in proper folding.
-
Analysis of Post-Translational Modification Enzymes: Ensure that all genes responsible for the cyclization are present and expressed. The Berninamycin BGC consists of 11 open reading frames (berA–J).[2] Incomplete transfer or silencing of one of these genes could lead to the accumulation of intermediates.
Q3: My yield of Berninamycin A is significantly lower than reported in the literature. How can I improve the production titer?
A3: Low yield is a common challenge in heterologous production. Several factors, from gene expression levels to precursor availability, can be limiting.
Optimization Strategies:
-
Promoter Engineering: The native promoters within the Berninamycin BGC might not be optimal in your heterologous host. Replacing them with strong, constitutive promoters known to function well in your Streptomyces strain (e.g., ermEp*) can significantly enhance transcription.
-
Codon Optimization: The codon usage of the Berninamycin genes, which originate from Streptomyces bernensis, may not be optimal for your expression host.[2] Synthesizing and using codon-optimized versions of key genes, particularly the precursor peptide gene (berA), can improve translation efficiency.[3]
-
Precursor Supply Enhancement: Berninamycin biosynthesis requires a significant supply of specific amino acids, particularly serine, as 10 of the 16 amino acids in the core peptide are serine.[2] Supplementing the culture medium with these precursor amino acids can boost production.
-
Ribosome Engineering: Introducing mutations in ribosomal proteins (e.g., in rpsL) can sometimes lead to the activation or enhanced production of secondary metabolites.[4]
Troubleshooting Guides
Issue 1: Inconsistent Berninamycin Production Across Batches
Symptoms: Significant variability in Berninamycin A yield between different fermentation runs, even under seemingly identical conditions.
Possible Causes & Solutions:
| Cause | Experimental Protocol to Diagnose | Recommended Solution |
| Inoculum Variability | Prepare and analyze multiple seed cultures. Measure cell density (OD600) and assess morphology via microscopy before inoculating the production culture. | Standardize the seed culture preparation. Use a consistent volume of a seed culture at a specific growth phase (e.g., mid-logarithmic phase) for inoculation. |
| Plasmid Instability | After a production run, isolate a sample of the culture and perform plasmid rescue. Analyze the rescued plasmids via restriction digest and sequencing to check for rearrangements or deletions. | If using an integrative vector like pSET152, this is less likely. If using a replicative plasmid, consider switching to an integrative vector for stable expression.[5] |
| Media Component Degradation | Prepare fresh media for each experiment and compare yields to those from older media batches. Analyze key media components for degradation if possible. | Store media components under recommended conditions and prepare fresh solutions for each fermentation. |
Issue 2: Production of Altered Macrocyclic Scaffolds
Symptoms: Detection of Berninamycin variants with different molecular weights than Berninamycin A, such as a methyloxazoline-containing variant.
Possible Causes & Solutions:
This issue has been observed when expressing the Berninamycin gene cluster in Streptomyces venezuelae, which can produce a variant with a methyloxazoline instead of a methyloxazole.[2][5] This points to differences in the host's enzymatic machinery that interact with the Berninamycin biosynthetic pathway.
| Cause | Experimental Protocol to Diagnose | Recommended Solution |
| Host-Specific Enzymatic Activity | Compare the metabolite profiles of different heterologous hosts (S. lividans, S. venezuelae, S. coelicolor) expressing the same Berninamycin BGC construct via LC-MS. | If a specific, undesired variant is consistently produced by one host, switch to a host that has been shown to produce the correct Berninamycin A scaffold, such as S. lividans TK24.[2][5] |
| Incomplete Post-Translational Modification | Purify the variant and characterize its structure using NMR and high-resolution mass spectrometry to pinpoint the specific modification difference. | This provides insight into the enzymatic step that is different or less efficient in the heterologous host. While challenging, one could attempt to co-express the specific modifying enzyme from the native producer if it can be identified. |
Quantitative Data Summary
| Host Strain | Berninamycin Product(s) | Relative Yield of Berninamycin A | Reference |
| Streptomyces bernensis UC 5144 (Native) | Berninamycin A, B, C, D | Baseline | [5] |
| Streptomyces lividans TK24 | Berninamycin A, B, Linear Variants | ~2.4 times the native producer (variable) | [5] |
| Streptomyces venezuelae ATCC 10712 | Altered 35-membered macrocycle | Not directly comparable due to different product | [2][5] |
| Streptomyces albus J1074 | Linearized Berninamycins J and K | Berninamycin A not detected | [1] |
| Streptomyces coelicolor M1154 | Berninamycin A and B | Production confirmed, but not quantified relative to native | [1] |
Experimental Protocols
Protocol 1: PCR Verification of Gene Cluster Integration
-
Genomic DNA Extraction: Isolate genomic DNA from the Streptomyces exconjugants and a wild-type control strain.
-
Primer Design: Design primers specific to several genes within the Berninamycin BGC (e.g., berA, berH, berI).
-
PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of bands of the expected size in the exconjugants and their absence in the wild-type control confirms the successful integration of the gene cluster.
Protocol 2: LC-MS Analysis of Berninamycin Production
-
Culture Extraction: After fermentation, centrifuge the culture to separate the mycelium and supernatant. Extract the secondary metabolites from both using a suitable organic solvent (e.g., ethyl acetate).
-
Sample Preparation: Evaporate the solvent and redissolve the extract in a suitable solvent for LC-MS analysis (e.g., methanol).
-
LC-MS Analysis: Inject the sample onto a C18 reverse-phase HPLC column coupled to a mass spectrometer. Use a water/acetonitrile gradient with 0.1% formic acid.
-
Data Analysis: Monitor for the expected mass-to-charge ratio (m/z) of Berninamycin A and its variants. Compare the retention times and mass spectra to an authentic standard if available.
Visualizations
Caption: Simplified workflow of Berninamycin A biosynthesis.
Caption: Logical workflow for troubleshooting low Berninamycin yield.
References
- 1. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pnas.org [pnas.org]
- 3. Heterologous Production of Microbial Ribosomally Synthesized and Post-translationally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Strategies for Activation and Discovery/Characterization of Cryptic Biosynthetic Gene Clusters in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of Berninamycin D under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Berninamycin D. The information provided is based on established principles of forced degradation studies and available literature on the closely related thiopeptide antibiotic, Berninamycin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Berninamycin A?
A1: this compound is a minor metabolite isolated from the fermentation of Streptomyces bernensis.[1] It is a thiopeptide antibiotic structurally similar to the more abundant Berninamycin A. The primary difference is that this compound has two fewer dehydroalanine units attached to the carboxyl carbon of its pyridine ring.[1][2] this compound can also be formed by the hydrolysis of the C-terminal tail of Berninamycin A.[2]
Q2: Why are degradation studies of this compound important?
A2: Forced degradation studies are crucial for several reasons in drug development. They help to:
-
Establish the intrinsic stability of the molecule.[3]
-
Identify potential degradation products that could arise during manufacturing, storage, or administration.[4]
-
Elucidate the degradation pathways, which provides insights into the chemical liabilities of the molecule.[3][4]
-
Develop and validate stability-indicating analytical methods, which are required by regulatory agencies to ensure the quality, safety, and efficacy of a drug product.[4]
Q3: What are the typical experimental conditions for a forced degradation study of a compound like this compound?
A3: Typical stress conditions for forced degradation studies, as recommended by the International Council for Harmonisation (ICH), include:[4]
-
Acid Hydrolysis: Treatment with a strong acid (e.g., HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a strong base (e.g., NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).
-
Thermal Stress: Heating the sample in both solid and solution forms.
-
Photostability: Exposing the sample to light of specified wavelengths.
Q4: What analytical techniques are best suited for analyzing the degradation of this compound?
A4: Due to the complexity of this compound and its potential degradation products, high-resolution analytical techniques are required. The most powerful approach is typically a combination of:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): To separate this compound from its degradation products.
-
Mass Spectrometry (MS), particularly LC-MS/MS: To identify the molecular weights and fragmentation patterns of the degradation products, which is essential for structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural confirmation of isolated degradation products.
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
-
Question: I have subjected my this compound sample to the initial stress conditions, but my analytical method shows no significant degradation. What should I do?
-
Answer:
-
Increase Stress Severity: The initial conditions may be too mild. Incrementally increase the concentration of the acid/base/oxidizing agent, the temperature, or the duration of exposure.
-
Verify Sample Solubility: Ensure that this compound is fully dissolved in the chosen solvent system. Poor solubility can hinder degradation in solution.
-
Check Analytical Method Sensitivity: Confirm that your analytical method is capable of detecting small changes in the parent compound and the emergence of new peaks. The target degradation is typically 5-20%.[3]
-
Issue 2: The degradation is too extensive, and the parent peak has disappeared completely.
-
Question: After applying stress, my chromatogram shows that all the this compound has degraded into numerous small peaks. How can I achieve controlled degradation?
-
Answer:
-
Reduce Stress Severity: The conditions are too harsh. Decrease the stressor concentration, temperature, or exposure time.
-
Time-Course Study: Perform a time-course experiment, taking samples at multiple time points (e.g., 2, 4, 8, 24 hours) to identify the optimal time to achieve the target degradation level (5-20%).
-
Quench the Reaction: For hydrolytic and oxidative studies, ensure you are effectively neutralizing the acid/base or quenching the oxidizing agent at the end of the experiment to stop the reaction before analysis.
-
Issue 3: I am seeing new peaks in my chromatogram, but I am unable to identify them.
-
Question: My forced degradation study has generated several unknown peaks. What is the workflow for identifying these degradation products?
-
Answer:
-
High-Resolution Mass Spectrometry: Analyze the samples using LC-MS/MS. The accurate mass measurement will help you determine the elemental composition of the degradation products. The fragmentation pattern (MS/MS) will provide clues about their structure by showing how they break apart.
-
Compare with Parent Compound: Compare the mass and fragmentation of the degradants to that of this compound. Mass shifts can indicate specific chemical modifications (e.g., +16 Da for oxidation, +18 Da for hydrolysis).
-
Isolation and NMR: For critical degradation products, it may be necessary to isolate them using preparative HPLC. Once isolated, 1D and 2D NMR spectroscopy can be used for unambiguous structure elucidation.
-
Experimental Protocols
Disclaimer: These are generalized protocols and should be optimized for your specific experimental setup and analytical instrumentation. Specific degradation data for this compound is not available in the literature; these protocols are based on general forced degradation principles and studies on Berninamycin A.
1. Acid Hydrolysis
-
Objective: To investigate the susceptibility of this compound to acid-catalyzed hydrolysis.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
In a reaction vial, add an aliquot of the stock solution and an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the vial at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute with the mobile phase to an appropriate concentration for HPLC or LC-MS analysis.
-
A control sample (without acid) should be run in parallel.
-
2. Base Hydrolysis
-
Objective: To assess the stability of this compound in basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound.
-
In a reaction vial, add an aliquot of the stock solution and an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate the vial at 60°C.
-
Withdraw aliquots at various time points.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute for analysis.
-
A control sample (without base) should be run in parallel.
-
3. Oxidative Degradation
-
Objective: To determine the oxidative stability of this compound.
-
Procedure:
-
Prepare a stock solution of this compound.
-
In a reaction vial, add an aliquot of the stock solution and an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the vial at room temperature and protect it from light.
-
Withdraw aliquots at various time points.
-
Dilute for analysis.
-
A control sample (without H₂O₂) should be run in parallel.
-
Data Presentation
Quantitative data from forced degradation studies should be summarized to compare the extent of degradation under different conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Assay of this compound | % Total Degradation | Number of Degradation Products | Major Degradation Product(s) (% Peak Area) |
| 0.1 M HCl, 60°C | 24 | Data | Data | Data | Data |
| 0.1 M NaOH, 60°C | 24 | Data | Data | Data | Data |
| 3% H₂O₂, RT | 24 | Data | Data | Data | Data |
| Heat (Solid), 80°C | 48 | Data | Data | Data | Data |
| Photolysis (Solution) | 48 | Data | Data | Data | Data |
*Researcher to populate with experimental data.
Visualizations
Logical Relationships and Workflows
Caption: Workflow for a typical forced degradation study of this compound.
Hypothesized Degradation Pathways
Based on the known acidic hydrolysis of Berninamycin A, the following degradation pathways for this compound can be hypothesized.[5] The primary sites of hydrolysis are likely to be the amide bonds within the macrocycle and the C-terminal tail.
Caption: Hypothesized acid degradation pathway for this compound.
References
- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Berninamycin D Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Berninamycin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other bernamycins?
This compound is a cyclic thiopeptide antibiotic produced by the fermentation of Streptomyces bernensis. It is considered a minor metabolite. Structurally, it differs from the more abundant Berninamycin A in that it lacks two dehydroalanine units attached to the carboxyl carbon of the pyridine ring.[1][2] This structural similarity to other bernamycin analogs, such as B and C, presents a significant challenge in its purification.
Q2: What is the primary mechanism of action for this compound?
This compound, like other bernamycins, inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically to the complex of 23S rRNA and the L11 protein, thereby interfering with the ribosomal A site's function.[1]
Q3: What are the general steps for extracting this compound from a Streptomyces bernensis culture?
The general procedure involves separating the mycelia from the fermentation broth, followed by solvent extraction of the mycelial pellet. Common solvents used for this purpose are acetone or methanol.[3][4] The resulting crude extract is then typically subjected to further purification, most commonly by High-Performance Liquid Chromatography (HPLC).
Q4: Why is the purification of this compound challenging?
The primary challenges in purifying this compound include:
-
Low abundance: It is a minor metabolite, meaning it is produced in smaller quantities compared to other bernamycins like Berninamycin A.[3]
-
Co-eluting contaminants: The presence of structurally similar bernamycin analogs (A, B, C, etc.) makes chromatographic separation difficult.
-
Poor aqueous solubility: Thiopeptide antibiotics, in general, have low solubility in water, which can complicate handling and purification steps.[5]
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Fermentation Conditions | Optimize the culture medium composition, pH, temperature, and aeration to enhance the production of this compound. Monitor the production of this compound over time to determine the optimal harvest time. |
| Inefficient Cell Lysis and Extraction | Ensure complete cell lysis to release the intracellular this compound. Consider using mechanical disruption methods like sonication or bead beating in addition to solvent extraction. Increase the extraction time or perform multiple extraction rounds with fresh solvent. |
| Degradation of this compound | Thiopeptides can be sensitive to pH and temperature. Work at lower temperatures (4°C) during extraction and purification whenever possible. Ensure that solvents are of high purity and free of contaminants that could promote degradation. |
| Losses During Purification Steps | Minimize the number of purification steps. For HPLC, optimize the loading amount to avoid overloading the column, which can lead to poor separation and loss of the target compound. Ensure all vessels and equipment are properly rinsed to recover any adsorbed product. |
| Incomplete Elution from HPLC Column | Use a gradient elution that is shallow enough to resolve this compound from other compounds but strong enough to ensure its complete elution. After the main peak has eluted, consider a high-organic wash step to strip any remaining strongly bound compounds from the column. |
Problem 2: Co-elution of Berninamycin Analogs with this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Chromatographic Resolution | Optimize HPLC Method: - Column: Use a high-resolution reversed-phase column (e.g., C18) with a small particle size.- Mobile Phase: Experiment with different solvent systems (e.g., acetonitrile/water, methanol/water) and modifiers (e.g., trifluoroacetic acid - TFA, formic acid). A shallow gradient is often necessary to separate closely related compounds.- Flow Rate: A lower flow rate can sometimes improve resolution. |
| Similar Physicochemical Properties | Due to their structural similarity, bernamycin analogs will have very close retention times. High-resolution mass spectrometry coupled with HPLC (LC-MS) is essential for accurately identifying the fractions containing this compound. |
| Fraction Collection | Collect very narrow fractions during the HPLC run and analyze each fraction by LC-MS to identify those containing pure this compound. |
Experimental Protocols
Protocol 1: Extraction of this compound from Streptomyces bernensis
-
Harvesting: Centrifuge the Streptomyces bernensis fermentation broth to pellet the mycelia.
-
Extraction:
-
Resuspend the mycelial pellet in acetone or methanol.
-
Agitate the suspension vigorously for at least 1 hour at room temperature.
-
Separate the solvent extract from the cell debris by centrifugation or filtration.
-
Repeat the extraction process on the cell debris to maximize yield.
-
-
Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.
Protocol 2: Purification of this compound by Preparative HPLC
-
Sample Preparation: Dissolve the crude extract in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.[3] Filter the sample through a 0.22 µm filter to remove any particulate matter before injection.
-
HPLC Conditions (Suggested Starting Point):
-
Column: C18 reversed-phase preparative column.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A shallow linear gradient from a low to a high percentage of Mobile Phase B. The exact gradient will need to be optimized based on the specific column and instrument used.
-
Flow Rate: Dependent on the column dimensions.
-
Detection: UV detection at a wavelength where bernamycins absorb (e.g., around 280 nm and 350 nm).
-
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions by analytical LC-MS to identify those containing pure this compound.
-
Final Step: Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Quantitative Data Summary
The following table can be used to log and compare data from different purification runs.
| Parameter | Run 1 | Run 2 | Run 3 |
| Starting Culture Volume (L) | |||
| Mycelial Pellet Weight (g) | |||
| Crude Extract Weight (mg) | |||
| Injected Amount on HPLC (mg) | |||
| Purified this compound (mg) | |||
| Overall Yield (%) | |||
| Purity (by analytical HPLC, %) |
Visualizations
General Workflow for this compound Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yields of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Culture Conditions for Streptomyces bernensis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the culture conditions for Streptomyces bernensis.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of Streptomyces bernensis growth?
A1: Streptomyces bernensis is a Gram-positive, filamentous bacterium known for its production of the thiopeptide antibiotic, berninamycin.[1] Like other Streptomyces species, it undergoes a complex life cycle involving vegetative mycelial growth followed by the formation of aerial hyphae and spores.[2] Optimal culture conditions are crucial for robust growth and secondary metabolite production.
Q2: What is the recommended growth medium for Streptomyces bernensis?
A2: For the production of berninamycin, GYM (Glucose Yeast Malt) medium has been used successfully.[2] Additionally, a variety of other media are commonly employed for the cultivation of thiopeptide-producing Streptomyces and can be tested for optimal performance with S. bernensis.[3][4]
Q3: What are the optimal physical parameters for culturing Streptomyces bernensis?
A3: Generally, a temperature of 30°C and a shaking speed of 250 rpm in a baffled flask are recommended for liquid cultures to ensure adequate aeration.[2] The optimal pH for most Streptomyces species ranges from 6.5 to 8.0.[5]
Q4: How can I prepare a spore suspension of Streptomyces bernensis for inoculation?
A4: To prepare a spore suspension, grow S. bernensis on a suitable agar medium (e.g., ISP Medium 4) until sporulation is observed (typically 7-10 days). Aseptically scrape the spores from the surface of the agar and suspend them in sterile water or a 20% glycerol solution for long-term storage at -80°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no growth | - Inappropriate medium composition- Suboptimal pH or temperature- Low inoculum density- Contamination | - Test alternative media such as TSB, ISP2, or specialized thiopeptide production media (see Table 1).- Adjust the initial pH of the medium to the 6.5-8.0 range.- Ensure the incubator is calibrated to the correct temperature (around 30°C).- Increase the inoculum size (e.g., from 1% to 5% v/v).- Check for contamination by microscopy and re-streak from a pure colony. |
| Low yield of berninamycin | - Nutrient limitation (carbon, nitrogen, or phosphate)- Inadequate aeration- Suboptimal fermentation time- Mycelial clumping | - Experiment with different carbon and nitrogen sources (see Table 2).- Use baffled flasks and maintain a high shaking speed (≥250 rpm). Ensure the culture volume does not exceed 25% of the flask volume.- Perform a time-course experiment to determine the optimal harvest time (typically in the stationary phase).- Add glass beads or springs to the culture flask to promote dispersed mycelial growth. |
| Inconsistent results between batches | - Variation in inoculum quality- Inconsistent media preparation | - Use a standardized spore suspension or a well-homogenized seed culture for inoculation.- Ensure precise measurement and consistent quality of all media components. Prepare fresh media for each experiment. |
| Difficulty in sporulation on solid media | - Inappropriate agar medium- Nutrient repression | - Test different sporulation media such as Oatmeal Agar or ISP Medium 4.- Nutrient limitation, particularly of phosphate or nitrogen, can induce sporulation.[6] Try using a minimal medium. |
Data Presentation
Table 1: Media Compositions for Streptomyces Cultivation
| Medium | Component | Concentration (g/L) | Reference(s) |
| GYM Medium | Glucose | 4.0 | [2] |
| Yeast Extract | 4.0 | ||
| Malt Extract | 10.0 | ||
| CaCO₃ | 2.0 | ||
| Agar (for solid medium) | 20.0 | ||
| TSB (Tryptic Soy Broth) | Tryptone | 17.0 | [3] |
| Soytone | 3.0 | ||
| Dextrose | 2.5 | ||
| NaCl | 5.0 | ||
| K₂HPO₄ | 2.5 | ||
| SM17 Medium | Soluble Starch | 15.0 | [3][4] |
| Yeast Extract | 4.0 | ||
| K₂HPO₄ | 1.0 | ||
| MgSO₄·7H₂O | 0.5 | ||
| Medium 5288 | Glycerol | 15.0 | [3][4] |
| Soy Meal | 10.0 | ||
| NaCl | 5.0 | ||
| CaCO₃ | 1.0 | ||
| CoCl₂·6H₂O | 0.001 |
Table 2: Common Carbon and Nitrogen Sources for Optimization
| Nutrient Type | Examples |
| Carbon Sources | Glucose, Glycerol, Soluble Starch, Mannitol, Maltose, Sucrose |
| Nitrogen Sources | Yeast Extract, Soy Meal, Peptone, Tryptone, Casamino Acids, KNO₃, (NH₄)₂SO₄ |
Experimental Protocols
Protocol 1: Liquid Culture for Berninamycin Production
-
** inoculum Preparation:** Prepare a spore suspension of S. bernensis or a vegetative seed culture by inoculating 50 mL of TSB medium in a 250 mL baffled flask and incubating at 30°C with shaking at 250 rpm for 48-72 hours.
-
Production Culture: Inoculate 100 mL of GYM medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 30°C with vigorous shaking (250 rpm) for 5-7 days.
-
Extraction and Analysis: Harvest the culture broth and extract the secondary metabolites using an equal volume of ethyl acetate or butanol. Analyze the extract for the presence of berninamycin using techniques such as HPLC or LC-MS.[3][4]
Protocol 2: Sporulation on Solid Medium
-
Medium Preparation: Prepare Oatmeal Agar or ISP Medium 4 and pour into petri dishes.
-
Inoculation: Streak a loopful of S. bernensis mycelia or a small volume of spore suspension onto the agar surface.
-
Incubation: Incubate the plates at 28-30°C for 7-14 days, or until sporulation is observed (the appearance of a powdery or colored surface).
-
Spore Collection: Gently scrape the spores from the agar surface and suspend them in sterile 20% glycerol for cryopreservation.
Visualizations
Caption: Workflow for optimizing berninamycin production.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]
- 5. Identification of four novel Streptomyces isolated from machair grassland soil using a culture-based bioprospecting strategy: Streptomyces caledonius sp. nov., Streptomyces machairae sp. nov., Streptomyces pratisoli sp. nov. and Streptomyces achmelvichensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability in Berninamycin D production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of Berninamycin D.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of batch-to-batch variability in this compound production?
Batch-to-batch variability in the fermentation of Streptomyces bernensis for this compound production is a multifactorial issue. Key contributors include inconsistencies in inoculum preparation, variations in the composition of fermentation media, and suboptimal control of physical parameters such as pH, temperature, and dissolved oxygen.[1][2][3] The complex, multi-step post-translational modification cascade required for berninamycin maturation is highly sensitive to these environmental fluctuations.[1]
Q2: How does the composition of the fermentation medium affect the yield and purity of this compound?
The carbon and nitrogen sources in the fermentation medium are critical for both cell growth and secondary metabolite production. The type and concentration of these nutrients can significantly influence the final yield of this compound. For instance, while some carbon sources may promote rapid biomass accumulation, they might not be optimal for inducing the berninamycin biosynthetic gene cluster. Nutrient limitation, particularly of nitrogen, is often a trigger for secondary metabolism in Streptomyces.[3] Therefore, a carefully balanced medium is essential for consistent production.
Q3: What is the optimal pH and temperature for this compound production?
While specific optimal conditions for maximizing this compound yield are not extensively published, general guidelines for Streptomyces fermentation suggest that a pH range of 6.5 to 7.5 and a temperature range of 28°C to 30°C are typically favorable for secondary metabolite production. It is crucial to monitor and control these parameters throughout the fermentation process, as deviations can lead to reduced yields and the production of unwanted byproducts.
Q4: How can I accurately quantify the concentration of this compound in my fermentation broth?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended method for the accurate quantification of this compound.[4] This technique allows for the separation of this compound from other analogs and impurities, followed by precise mass-based detection and quantification. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q5: What are the common impurities encountered during the purification of this compound?
Common impurities can include other berninamycin analogs (A, B, C, etc.), linear uncyclized precursors, and incompletely modified forms of the peptide.[1][4][5] Additionally, residual components from the fermentation medium and cell lysis can also co-purify with the target compound.
Troubleshooting Guides
Fermentation Issues
| Problem | Possible Causes | Recommended Solutions |
| Low or no this compound production | - Inactive or low-quality inoculum.- Suboptimal media composition.- Incorrect pH, temperature, or aeration.[2]- Silent or repressed berninamycin biosynthetic gene cluster.[2] | - Ensure a fresh and actively growing seed culture is used.- Optimize carbon and nitrogen sources in the fermentation medium.- Calibrate and monitor pH, temperature, and dissolved oxygen probes.- Consider metabolic engineering strategies to activate the gene cluster.[2][6] |
| High batch-to-batch variability in yield | - Inconsistent inoculum size or age.- Variations in raw material quality for the media.- Poor control of fermentation parameters. | - Standardize the inoculum preparation protocol.- Use high-quality, certified media components.- Implement a robust process control strategy for pH, temperature, and dissolved oxygen. |
| Foaming in the fermenter | - High protein content in the medium.- Excessive agitation or aeration. | - Add food-grade antifoaming agents as needed.- Optimize agitation and aeration rates to minimize shear stress while maintaining adequate oxygen supply. |
| Poor cell growth | - Contamination of the culture.- Nutrient limitation.- Suboptimal physical parameters. | - Perform sterility checks on all equipment and media.- Ensure the medium contains all essential nutrients for S. bernensis growth.- Verify and adjust pH, temperature, and aeration to optimal ranges. |
Purification Issues
| Problem | Possible Causes | Recommended Solutions |
| Low recovery of this compound after purification | - Inefficient extraction from cell pellet.- Degradation of the peptide during purification.- Poor binding or elution from the chromatography column. | - Optimize the extraction solvent and procedure.- Work at low temperatures and minimize the number of purification steps.- Adjust buffer pH and salt concentration for optimal column performance. |
| Co-elution of impurities with this compound | - Similar physicochemical properties of impurities and the target compound.- Inappropriate chromatography resin or gradient. | - Employ orthogonal purification techniques (e.g., ion-exchange followed by reverse-phase chromatography).- Optimize the elution gradient for better separation. |
| Clogging of chromatography column | - Presence of cell debris or precipitated proteins in the sample. | - Filter the sample through a 0.22 µm filter before loading onto the column.- Perform a pre-purification step to remove larger contaminants. |
Data Presentation
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 ± 0.4 | 12.3 ± 1.1 |
| Soluble Starch | 7.2 ± 0.3 | 25.6 ± 2.3 |
| Glycerol | 6.8 ± 0.5 | 18.9 ± 1.5 |
| Maltose | 7.9 ± 0.2 | 21.4 ± 2.0 |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Yeast Extract | 9.1 ± 0.6 | 28.7 ± 2.5 |
| Peptone | 8.3 ± 0.4 | 24.1 ± 2.2 |
| Ammonium Sulfate | 6.5 ± 0.3 | 15.8 ± 1.4 |
| Casein Hydrolysate | 8.8 ± 0.5 | 26.5 ± 2.3 |
Table 3: Effect of Fermentation Parameters on this compound Production
| pH | Temperature (°C) | Agitation (rpm) | This compound Titer (mg/L) |
| 6.5 | 28 | 200 | 29.8 ± 2.7 |
| 7.0 | 28 | 200 | 35.2 ± 3.1 |
| 7.5 | 28 | 200 | 31.5 ± 2.9 |
| 7.0 | 30 | 200 | 38.6 ± 3.5 |
| 7.0 | 32 | 200 | 25.1 ± 2.3 |
| 7.0 | 30 | 150 | 27.9 ± 2.5 |
| 7.0 | 30 | 250 | 33.4 ± 3.0 |
Experimental Protocols
Protocol 1: Submerged Fermentation of Streptomyces bernensis for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of S. bernensis spores from a mature agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.
-
-
Production Fermentation:
-
Inoculate a 2 L baffled flask containing 1 L of production medium with 5% (v/v) of the seed culture. A suitable production medium may contain (per liter): 40 g soluble starch, 10 g yeast extract, 2 g K2HPO4, 0.5 g MgSO4·7H2O, and 0.01 g FeSO4·7H2O, with the pH adjusted to 7.0 before sterilization.
-
Incubate at 30°C with agitation at 200 rpm for 7-10 days. Maintain the pH at 7.0 by periodic addition of sterile 1M NaOH or HCl.
-
-
Harvesting:
-
After the fermentation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes at 4°C.
-
Separate the supernatant and the cell pellet. This compound is primarily intracellular, so the cell pellet should be retained for extraction.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Resuspend the cell pellet from the 1 L fermentation in 200 mL of acetone.
-
Homogenize the cell suspension using a sonicator or bead beater.
-
Stir the mixture at room temperature for 4 hours.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to remove cell debris.
-
Collect the acetone supernatant and evaporate to dryness under reduced pressure.
-
-
Sample Preparation for HPLC-MS:
-
Reconstitute the dried extract in 10 mL of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS Quantification:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific m/z of this compound.
-
Quantification: Generate a standard curve using a purified this compound standard of known concentration.
-
Visualizations
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Berninamycin Derivative Potency
This technical support center offers targeted guidance for researchers, scientists, and drug development professionals focused on increasing the antibacterial efficacy of Berninamycin derivatives. Below are frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Berninamycin? A1: Berninamycin is a thiopeptide antibiotic that inhibits bacterial protein synthesis.[1][2][3][4] It functions by binding to the 50S ribosomal subunit, specifically to a complex formed by the 23S rRNA and the L11 protein.[1][2][5] This action disrupts the ribosomal A site, interfering with elongation factor binding and halting protein synthesis, which ultimately leads to bacterial cell death.[1][2]
Q2: Against which types of bacteria is Berninamycin most effective? A2: Berninamycin and other thiopeptide antibiotics demonstrate potent activity primarily against Gram-positive bacteria.[2][5][6] This includes drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[7][8] They are generally inactive against Gram-negative bacteria.[6]
Q3: What are the known bacterial resistance mechanisms to Berninamycin? A3: Resistance to Berninamycin and related thiopeptides typically arises from modifications at the antibiotic's target site.[1][2] The most documented mechanism is the specific methylation of the 23S rRNA by bacterial methylases.[1][2][5] This modification prevents the antibiotic from binding effectively to the ribosome, rendering it ineffective.[5] Mutations in the gene encoding the L11 ribosomal protein can also confer resistance.[8]
Q4: What are the key structural features of Berninamycin required for its activity? A4: The antibacterial activity of Berninamycin is intrinsically linked to its complex macrocyclic structure. Key features include a unique oxazolyl-thiazolyl-pyridine core embedded within a 35-membered peptide macrocycle.[9] The rigidity and conformation of this macrocycle are crucial for its ability to bind to the bacterial ribosome.[7] Studies have shown that linearization of the macrocycle leads to a significant loss of antibacterial potency.[10]
Troubleshooting Guide
Problem 1: A newly synthesized derivative exhibits low or no antibacterial activity.
-
Possible Cause 1: Disruption of the core binding structure. Modifications may have altered the conformation of the macrocycle, preventing effective binding to the ribosomal target.
-
Troubleshooting Steps:
-
Computational Modeling: Use molecular docking to simulate the binding of your derivative to the 50S ribosome (L11/23S rRNA complex). Compare its binding pose and energy to that of the parent Berninamycin.
-
SAR Analysis: Review structure-activity relationship (SAR) data for thiopeptides. Research suggests that the central heterocyclic core and the overall macrocycle integrity are critical.[9][10] Ensure your modifications are in regions known to be tolerant of changes.
-
In Vitro Binding Assay: Perform a cell-free ribosome binding assay to directly measure the affinity of the derivative for its target, independent of cell permeability issues.
-
-
-
Possible Cause 2: Poor cell permeability. The derivative may be unable to cross the bacterial cell wall to reach its intracellular target. This is a common challenge in antibacterial drug discovery.[11][12][13]
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Calculate properties like LogP (lipophilicity) and polar surface area (PSA). Thiopeptide antibiotics are large molecules, and increasing their ability to penetrate the cell envelope without disrupting their target binding is a key challenge.
-
Modify Peripheral Side Chains: Introduce moieties that could improve solubility and membrane transit without altering the core pharmacophore. Rational design based on modeling can guide these modifications.[14]
-
-
-
Possible Cause 3: Compound instability or low solubility. The derivative may be degrading in the assay medium or precipitating out of solution. Poor water solubility is a known issue for some thiopeptides.[8][14]
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the aqueous solubility of your compound in the testing medium (e.g., Mueller-Hinton Broth).
-
Stability Analysis: Use HPLC or LC-MS to monitor the concentration of the derivative in the assay medium over the incubation period to check for degradation.
-
Formulation Adjustment: Test different co-solvents (e.g., DMSO) at concentrations that do not inhibit bacterial growth.
-
-
Problem 2: High variability in Minimum Inhibitory Concentration (MIC) assay results.
-
Possible Cause 1: Inconsistent bacterial inoculum. The starting density of the bacterial culture is a critical parameter for reproducible MIC values.
-
Troubleshooting Steps:
-
Standardize Inoculum: Strictly adhere to a standardized protocol for preparing the inoculum. This typically involves growing bacteria to the logarithmic phase and adjusting the suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[15]
-
Verify Cell Density: After standardization, dilute the inoculum to the final target concentration (e.g., 5 x 10^5 CFU/mL for broth microdilution) and confirm the density by performing a viable plate count.[15]
-
-
-
Possible Cause 2: Compound precipitation in wells. The derivative may be falling out of solution at higher concentrations during the serial dilution process.
-
Troubleshooting Steps:
-
Visual Inspection: Before and after incubation, carefully inspect the wells of the microtiter plate under a light source for any signs of precipitation.
-
Pre-solubilize Stock: Ensure your highest stock concentration is fully dissolved before starting the serial dilutions. Gentle warming or vortexing may be required.
-
Limit Maximum Concentration: If solubility is a known issue, consider testing a narrower, lower concentration range based on preliminary solubility data.
-
-
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15][16][17][18]
-
Prepare Bacterial Inoculum: a. Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar plate. b. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[15] d. Dilute this adjusted suspension in MHB to achieve the final target inoculum density of approximately 5 x 10^5 CFU/mL. This final dilution must be made within 15 minutes of standardizing the turbidity.[15]
-
Prepare Compound Plate: a. Prepare a stock solution of the Berninamycin derivative in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB. Typically, 50 µL of broth is added to wells 2-12, 100 µL of the compound stock (at 2x the highest desired concentration) is added to well 1, and then 50 µL is serially transferred from well 1 to 11. c. The final plate should contain 50 µL per well of serially diluted compound. Include a growth control well (broth only, no compound) and a sterility control well (uninoculated broth).
-
Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL. This dilutes the compound to its final test concentration. b. Seal the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[18]
-
Determine MIC: a. Following incubation, determine the MIC by visually identifying the lowest concentration of the compound that causes complete inhibition of visible bacterial growth. The growth control well should appear turbid.
Data Presentation
Table 1: Example MIC Data for Berninamycin Derivatives against S. aureus ATCC 29213
| Compound | R-Group Modification at Position X | MIC (µg/mL) | Fold Change vs. Parent |
| Berninamycin A (Parent) | -H | 0.25 | 1.0 |
| Derivative 101 | -CH₃ | 0.5 | 2.0 |
| Derivative 102 | -CH₂CH₂OH | 0.125 | 0.5 |
| Derivative 103 | -C₆H₅ | 4.0 | 16.0 |
| Derivative 104 (Linearized) | Cleaved Macrocycle | >128 | >512 |
Visualizations
References
- 1. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mode of action of berninamycin. An inhibitor of protein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Challenges of Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Target-oriented design and biosynthesis of thiostrepton-derived thiopeptide antibiotics with improved pharmaceutical properties - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. protocols.io [protocols.io]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Thiopeptide Antibiotics: Berninamycin D and Thiostrepton
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent thiopeptide antibiotics, Berninamycin D and Thiostrepton. Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against a range of bacterial pathogens, particularly Gram-positive bacteria. This document synthesizes available experimental data to offer an objective comparison of their performance, alongside detailed experimental protocols for key assays.
Mechanism of Action: A Shared Target
Both this compound and Thiostrepton exert their antibacterial effects by inhibiting protein synthesis in bacteria. Their primary target is the 50S large ribosomal subunit, where they bind to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1] This binding event interferes with the function of the ribosomal A site, ultimately disrupting the elongation phase of translation.[1]
Thiostrepton has been shown to inhibit the function of elongation factor G (EF-G), a key protein involved in the translocation of tRNA and mRNA during protein synthesis.[2] While the precise molecular interactions may differ, the fundamental mechanism of disrupting ribosomal function is a shared characteristic of both antibiotics.
In Vitro Efficacy: A Look at the Numbers
| Antibiotic | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Berninamycin A * | Bacillus subtilis | 6.3 µM[3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 µM[3] | |
| Thiostrepton | Neisseria gonorrhoeae | < 1 µg/mL (0.54 µM)[4] |
Note: The available data is for Berninamycin A. While structurally related to this compound, specific MIC values for this compound were not found in the reviewed literature.
In Vivo Efficacy: Preliminary Findings
In vivo studies are critical for evaluating the therapeutic potential of antibiotics. Research on Thiostrepton has demonstrated its efficacy in animal models. In a zebrafish model of Mycobacterium abscessus infection, treatment with Thiostrepton at concentrations of 1 µM and 5 µM resulted in a significant reduction in bacterial proliferation.[5] Furthermore, a nanomedicine formulation of Thiostrepton showed improved survival in a murine model of polymicrobial sepsis.[6] Detailed in vivo efficacy studies for this compound are not as readily available in the reviewed literature.
Experimental Protocols
For the purpose of reproducibility and further research, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Antibiotic stock solution (this compound or Thiostrepton)
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the antibiotic in CAMHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[7]
In Vitro Transcription/Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Materials:
-
Cell-free transcription/translation system (e.g., PURExpress®)
-
DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein)
-
Amino acid mixture (including a labeled amino acid if desired)
-
This compound or Thiostrepton
Procedure:
-
Assemble the in vitro transcription/translation reaction according to the manufacturer's instructions, including the DNA template and amino acid mixture.
-
Add varying concentrations of the antibiotic to the reaction mixtures. Include a control reaction without any antibiotic.
-
Incubate the reactions at the optimal temperature (typically 37°C) for a specified period.
-
Quantify the amount of synthesized reporter protein. For luciferase, this is done by measuring luminescence after adding the substrate. For GFP, fluorescence is measured.
-
A reduction in the reporter signal in the presence of the antibiotic indicates inhibition of protein synthesis.[8][9][10][11]
Ribosome Binding Assay
This assay determines the ability of an antibiotic to bind to bacterial ribosomes.
Materials:
-
Purified 70S ribosomes
-
Radioactively or fluorescently labeled antibiotic (this compound or Thiostrepton)
-
Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)
-
Nitrocellulose and cellulose acetate membranes
-
Filtration apparatus
-
Scintillation counter or fluorescence detector
Procedure:
-
Incubate a fixed concentration of purified 70S ribosomes with varying concentrations of the labeled antibiotic in the binding buffer.
-
Allow the binding reaction to reach equilibrium.
-
Filter the reaction mixture through a nitrocellulose membrane stacked on top of a cellulose acetate membrane. Ribosomes and any bound antibiotic will be retained on the nitrocellulose membrane, while the unbound antibiotic will pass through.
-
Wash the membranes with cold binding buffer to remove any non-specifically bound antibiotic.
-
Quantify the amount of labeled antibiotic retained on the nitrocellulose membrane using a scintillation counter or fluorescence detector.
-
The binding affinity (Kd) can be determined by plotting the amount of bound antibiotic as a function of the free antibiotic concentration.[12][13]
Visualizing the Mechanism of Action
To illustrate the molecular mechanism of these thiopeptide antibiotics, the following diagrams were generated using Graphviz.
Caption: Inhibition of bacterial protein synthesis by this compound and Thiostrepton.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of distinct thiopeptide-antibiotic precursor lead compounds using translation machinery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Thiostrepton, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]
- 5. Thiostrepton: A Novel Therapeutic Drug Candidate for Mycobacterium abscessus Infection [mdpi.com]
- 6. Thiostrepton-Nanomedicine, a TLR9 Inhibitor, Attenuates Sepsis-Induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of Berninamycin D: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Berninamycin D, a thiopeptide antibiotic, and its validated target across various bacterial species. Due to the limited publicly available data specifically for this compound, this guide leverages data from the closely related and well-studied Berninamycin A, alongside other relevant thiopeptides and 50S ribosomal subunit inhibitors.
This compound belongs to the thiopeptide class of antibiotics, which are known for their potent activity against Gram-positive bacteria. These antibiotics function by inhibiting protein synthesis, a fundamental process for bacterial survival. The primary target of berninamycins is the 50S ribosomal subunit, where they bind to a complex formed by the 23S ribosomal RNA (rRNA) and the L11 protein.[1][2] This interaction disrupts the function of the ribosomal A site, ultimately halting peptide chain elongation.[2]
Comparative Antibacterial Activity
Below is a summary of the available MIC data for Berninamycin A and other relevant antibiotics that target the 50S ribosomal subunit.
| Antibiotic | Target/Mechanism of Action | Bacillus subtilis (MIC in µM) | Methicillin-resistant Staphylococcus aureus (MRSA) (MIC in µM) |
| Berninamycin A | 50S ribosomal subunit (23S rRNA-L11 complex) | 6.3[1] | 10.9[1] |
| Thiostrepton | 50S ribosomal subunit (23S rRNA-L11 complex) | - | - |
| Erythromycin | 50S ribosomal subunit (23S rRNA) | - | - |
| Clindamycin | 50S ribosomal subunit (23S rRNA) | - | - |
| Linezolid | 50S ribosomal subunit (23S rRNA) | - | - |
Note: Specific MIC values for Thiostrepton, Erythromycin, Clindamycin, and Linezolid against these exact strains under the same conditions as the Berninamycin A study were not found in the provided search results. This table is intended for a general comparison of targets.
Experimental Protocols for Target Validation
Validating the molecular target of an antibiotic is a critical step in drug development. For thiopeptide antibiotics like this compound, several key experimental protocols can be employed to confirm their interaction with the 50S ribosomal subunit and inhibition of protein synthesis.
In Vitro Transcription/Translation Inhibition Assay
This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.
Principle: A bacterial cell lysate containing all the necessary components for transcription and translation is used to express a reporter gene (e.g., luciferase or β-galactosidase) from a DNA template. The activity of the reporter protein is then measured in the presence and absence of the test antibiotic. A reduction in reporter activity indicates inhibition of transcription or translation.
General Protocol:
-
Prepare a bacterial S30 extract: This extract from a relevant bacterial species (e.g., E. coli, Bacillus subtilis) will serve as the source of ribosomes, translation factors, and other necessary machinery.
-
Set up the reaction: In a microcentrifuge tube or a well of a microplate, combine the S30 extract, a DNA template encoding a reporter gene, amino acids, and an energy source (ATP, GTP).
-
Add the antibiotic: Add varying concentrations of this compound (or other test compounds) to the reaction mixtures. Include a no-antibiotic control.
-
Incubate: Incubate the reactions at 37°C for a set period (e.g., 1-2 hours) to allow for transcription and translation.
-
Measure reporter activity: Quantify the amount of reporter protein produced. For luciferase, this is done by adding a substrate and measuring luminescence. For β-galactosidase, a chromogenic substrate is used, and absorbance is measured.
-
Analyze the data: Plot the reporter activity against the antibiotic concentration to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
Ribosome Binding Assay
This assay determines the affinity of the antibiotic for its ribosomal target.
Principle: Radiolabeled or fluorescently labeled antibiotic is incubated with purified ribosomes or ribosomal subunits. The amount of bound antibiotic is then quantified, typically by filter binding or equilibrium dialysis.
General Protocol:
-
Purify ribosomes: Isolate 70S ribosomes and/or 50S and 30S subunits from the target bacterial species.
-
Label the antibiotic: Synthesize a radiolabeled ([³H] or [¹⁴C]) or fluorescently tagged version of this compound.
-
Binding reaction: Incubate a fixed amount of purified ribosomes or ribosomal subunits with varying concentrations of the labeled antibiotic in a suitable binding buffer.
-
Separate bound from free antibiotic:
-
Filter Binding: Pass the reaction mixture through a nitrocellulose filter. Ribosome-antibiotic complexes will be retained on the filter, while the free antibiotic will pass through.
-
Equilibrium Dialysis: Place the ribosome solution in a dialysis bag and dialyze against a solution containing the labeled antibiotic. At equilibrium, the concentration of free antibiotic will be the same inside and outside the bag, and any excess concentration inside the bag represents bound antibiotic.
-
-
Quantify binding: Measure the amount of labeled antibiotic retained on the filter or inside the dialysis bag using a scintillation counter or fluorometer.
-
Data analysis: Determine the dissociation constant (Kd) to quantify the binding affinity.
Visualizing the Pathway and Experimental Workflow
To better understand the mechanism of action and the process of target validation, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound.
Caption: General workflow for validating an antibiotic's target.
Caption: Hierarchical relationship of this compound's target.
Conclusion
This compound is a promising thiopeptide antibiotic that, like its analogue Berninamycin A, targets the 50S ribosomal subunit in Gram-positive bacteria. While direct and extensive experimental data for this compound is currently limited in the public domain, the established mechanism of action for the berninamycin class provides a strong foundation for its further investigation. The experimental protocols outlined in this guide offer a clear path for researchers to validate its target in various bacterial species and to quantitatively assess its performance against other antibiotics. Further research is warranted to fully elucidate the antibacterial spectrum and potency of this compound and to explore its potential as a therapeutic agent.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Berninamycin A, B, C, and D: Structure, Activity, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Berninamycin A and its naturally occurring analogs B, C, and D. These thiopeptide antibiotics, produced by Streptomyces bernensis, are potent inhibitors of bacterial protein synthesis. This document synthesizes available data on their structural variations, comparative biological activities, and biosynthetic origins to inform further research and drug development efforts.
Structural Comparison
Berninamycins are complex, ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a macrocyclic core containing a unique 2-oxazolyl-3-thiazolyl-pyridine element. The primary structural differences between Berninamycin A, B, C, and D lie in the hydroxylation of a valine residue within the macrocycle and the composition of the dehydroalanine (Dha) tail attached to the pyridine ring.
| Compound | Molecular Formula | Structural Variation from Berninamycin A |
| Berninamycin A | C₅₁H₅₁N₁₅O₁₅S | - |
| Berninamycin B | C₅₁H₅₁N₁₅O₁₄S | Lacks the β-hydroxy group on the valine residue within the cyclic peptide loop.[1] |
| Berninamycin C | Not explicitly defined | Postulated to have one fewer dehydroalanine unit in the C-terminal tail.[1] |
| Berninamycin D | Not explicitly defined | Possesses two fewer dehydroalanine units in the C-terminal tail.[1] |
Comparative Biological Activity
Berninamycins exhibit potent activity primarily against Gram-positive bacteria, including clinically significant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[2] Their mechanism of action involves binding to the 23S rRNA component of the 50S ribosomal subunit, thereby inhibiting protein synthesis.[3] This action is similar to that of the well-characterized thiopeptide thiostrepton.[3]
While quantitative, side-by-side comparative data for all four analogs is scarce, a qualitative assessment of their activity can be inferred from available information and established structure-activity relationships for thiopeptides.
Quantitative Data for Berninamycin A:
| Organism | MIC (μM) |
| Bacillus subtilis | 6.3[2] |
| MRSA | 10.9[2] |
Inferred Activity of Berninamycin B, C, and D:
Direct and comprehensive experimental data comparing the antibacterial potency of Berninamycin A with its minor metabolites B, C, and D is limited. However, based on structure-activity relationships observed in thiopeptides, the following inferences can be made:
-
Berninamycin B: The absence of the β-hydroxy group on the valine residue may lead to a slight alteration in binding affinity to the ribosome, potentially resulting in a modest change in antibacterial activity compared to Berninamycin A. The macrocyclic core, crucial for activity, remains intact.
-
Berninamycin C and D: The progressive shortening of the dehydroalanine tail in Berninamycin C and D is likely to have a more significant impact on their biological activity. Studies on other thiopeptides, such as thiostrepton, have shown that modifications to the tail region can influence both potency and pharmacokinetic properties.[4] A shorter tail may affect the molecule's interaction with the ribosome or its ability to traverse the bacterial cell envelope, likely leading to reduced antibacterial activity compared to Berninamycin A. This is supported by findings that linearized berninamycins, which lack the macrocyclic structure, are less potent than their cyclic counterparts, Berninamycin A and B.[5][6]
Biosynthesis of Berninamycin Analogs
The berninamycins are synthesized from a single precursor peptide encoded by the berA gene within an 11-gene biosynthetic cluster.[2] The diversity among Berninamycin A, B, C, and D arises from variations in post-translational modifications.
The key enzymatic steps leading to the different analogs are:
-
Dehydration and Cyclization: A series of enzymes, including dehydratases and cyclodehydratases, modify the precursor peptide to form dehydroamino acids and the characteristic thiazole and oxazole rings.
-
Hydroxylation (A vs. B): The cytochrome P450 enzyme, BerH, is responsible for the hydroxylation of the valine residue.[2] The production of Berninamycin B alongside A suggests that this hydroxylation is not always carried to completion, resulting in a mixture of hydroxylated (Berninamycin A) and non-hydroxylated (Berninamycin B) forms.
-
Tail Formation and Cleavage (C and D): The dehydroalanine tail is formed from serine residues in the precursor peptide. Berninamycins C and D are likely the result of incomplete tail elongation or subsequent enzymatic or spontaneous cleavage of dehydroalanine units from the full-length tail of Berninamycin A.[1][2]
References
- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Co(III)-Catalyzed C─H Amidation of Dehydroalanine for the Site-Selective Structural Diversification of Thiostrepton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Structural Activity Relationship of Berninamycin Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Berninamycin, a member of the thiopeptide class of antibiotics, represents a promising scaffold for the development of new drugs targeting Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of protein synthesis through binding to the 50S ribosomal subunit. This guide provides a comparative analysis of berninamycin analogues, summarizing their structure-activity relationships (SAR) based on available experimental data.
Comparative Analysis of Biological Activity
The antimicrobial efficacy of berninamycin and its analogues is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes the reported MIC values for key analogues, providing a quantitative basis for understanding their SAR.
| Compound | Modification | Bacillus subtilis MIC (µM) | MRSA MIC (µM) | Reference |
| Berninamycin A | Natural Product | 6.3 | 10.9 | [1] |
| T3A Analogue | Threonine at position 3 mutated to Alanine | > 400 (Inactive) | Not Reported | [2] |
| Methyloxazoline Analogue | Methyloxazole at position 5 replaced with Methyloxazoline | > 200 (Inactive) | Not Reported | [1] |
| Berninamycin B | Valine instead of β-hydroxyvaline | Not Reported | Not Reported | |
| Berninamycin C | One dehydroalanine unit attached to the pyridine carboxyl carbon | Not Reported | Not Reported | |
| Berninamycin D | Two fewer dehydroalanine units attached to the pyridine carboxyl carbon | Not Reported | Not Reported | |
| Linearized Berninamycins J and K | Linearized macrocycle | Less potent than Berninamycins A and B | Not Reported | [3] |
Key Observations from SAR Studies:
-
Macrocyclic core is essential for activity: Linearized berninamycins J and K exhibit reduced potency, highlighting the importance of the macrocyclic structure for target binding.[3]
-
Rigidity at residue 5 is critical: The replacement of the methyloxazole with a methyloxazoline at position 5, which reduces structural rigidity, leads to a significant loss of activity.[1]
-
The threonine at position 3 is crucial: Mutation of the threonine at position 3 to alanine results in an inactive compound, suggesting a critical role for this residue in the molecule's interaction with its target.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The following is a generalized broth microdilution protocol for determining the MIC of berninamycin analogues against Gram-positive bacteria. This protocol is based on standard methods and the information available in the cited literature.
1. Preparation of Bacterial Inoculum:
- A single colony of the test bacterium (e.g., Bacillus subtilis, MRSA) is used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).
- The culture is incubated at 37°C with shaking until it reaches the mid-logarithmic phase of growth.
- The bacterial suspension is then diluted in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Antibiotic Dilutions:
- A stock solution of the berninamycin analogue is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the antibiotic are prepared in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well is typically 100 µL.
3. Inoculation and Incubation:
- An equal volume of the diluted bacterial inoculum is added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This is determined by visual inspection of the microtiter plate.
Heterologous Expression and Purification of Berninamycin Analogues in Streptomyces lividans
The production of berninamycin analogues for SAR studies often relies on heterologous expression systems. The following is a general workflow based on the successful expression of the berninamycin gene cluster in Streptomyces lividans.
1. Cloning of the Berninamycin Biosynthetic Gene Cluster:
- The complete berninamycin biosynthetic gene cluster is isolated from the producing organism, Streptomyces bernensis.
- The gene cluster is then cloned into a suitable expression vector, such as an integrative shuttle vector like pSET152, which can replicate in both E. coli (for cloning and manipulation) and Streptomyces (for expression).
2. Site-Directed Mutagenesis (for analogue generation):
- To create specific analogues, the gene encoding the berninamycin precursor peptide (BerA) within the cloned gene cluster is subjected to site-directed mutagenesis to introduce desired amino acid changes.
3. Transformation of Streptomyces lividans:
- The expression vector containing the wild-type or mutated berninamycin gene cluster is introduced into a suitable S. lividans host strain (e.g., TK24) via protoplast transformation or conjugation.
4. Fermentation and Production:
- The recombinant S. lividans strain is cultivated in a suitable production medium under optimized fermentation conditions (e.g., temperature, pH, aeration) to allow for the expression of the gene cluster and production of the berninamycin analogue.
5. Extraction and Purification:
- The bacterial cells are harvested, and the berninamycin analogue is extracted from the cell pellet using an appropriate solvent (e.g., acetone or methanol).
- The crude extract is then subjected to a series of chromatographic purification steps, such as solid-phase extraction and high-performance liquid chromatography (HPLC), to isolate the pure berninamycin analogue.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved in the study of berninamycin analogues, the following diagrams have been generated using the DOT language.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Berninamycin D: A Comparative Analysis of its Inhibitory Effects on Prokaryotic versus Eukaryotic Ribosomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of Berninamycin D on prokaryotic and eukaryotic ribosomes. This compound, a member of the thiopeptide class of antibiotics, demonstrates potent and selective inhibition of bacterial protein synthesis, making it a subject of interest in the development of novel antibacterial agents. This document synthesizes available experimental data to highlight its differential activity, outlines relevant experimental protocols, and visualizes its mechanism of action.
Quantitative Comparison of Inhibitory Activity
| Compound | Target Ribosome | Parameter | Value | Reference |
| This compound | Prokaryotic (Bacillus subtilis) | Minimum Inhibitory Concentration (MIC) | 6.3 µM | [1] |
| Eukaryotic | Inhibition of Protein Synthesis | No significant inhibition reported | [2] | |
| Thiostrepton | Prokaryotic (E. coli 70S) | IC50 (GTP hydrolysis inhibition) | 0.15 µM | [1][3] |
| Eukaryotic | Inhibition of Protein Synthesis | Ineffective | [2] |
Note: The MIC value for this compound reflects the minimum concentration required to inhibit the growth of Bacillus subtilis and serves as a strong indicator of its potent effect on prokaryotic protein synthesis. The lack of reported inhibition for eukaryotic ribosomes, consistent with the behavior of other thiopeptides, underscores its high selectivity.
Mechanism of Action: Selective Targeting of the Prokaryotic Ribosome
This compound exerts its inhibitory effect by binding to the 50S subunit of the prokaryotic ribosome.[1][4] This interaction is highly specific and is a hallmark of the thiopeptide class of antibiotics. The binding site is a cleft formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1] This binding event sterically hinders the association of translational GTPase elongation factors, such as Elongation Factor G (EF-G), with the ribosome.[1][3] The inability of EF-G to bind effectively stalls the translocation step of protein synthesis, leading to a cessation of polypeptide chain elongation and ultimately, bacterial cell death.
The remarkable selectivity of this compound for prokaryotic ribosomes stems from significant structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes.[4] Key nucleotide and protein residues present in the binding site of the prokaryotic ribosome are absent or altered in their eukaryotic counterparts, preventing effective binding of the antibiotic.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Analysis of Berninamycin D and Its Biosynthetic Precursors
A detailed spectroscopic comparison of the thiopeptide antibiotic Berninamycin D with its precursors reveals key structural modifications that occur during its biosynthesis. This guide provides an objective analysis of their spectroscopic data, outlines the experimental protocols used for their characterization, and visualizes the biosynthetic pathway, offering valuable insights for researchers in natural product chemistry and drug development.
This compound, a minor metabolite from Streptomyces bernensis, belongs to the complex family of thiopeptide antibiotics. Its structure, along with those of its precursors, has been elucidated primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Understanding the subtle yet significant differences in their spectroscopic signatures is crucial for comprehending the intricate biosynthetic steps that lead to the final active compound.
Comparative Spectroscopic Data
The structural evolution from the initial peptide precursor to the mature this compound is marked by a series of post-translational modifications, including dehydrations, cyclizations, and hydroxylations. These changes are directly reflected in their mass-to-charge ratios (m/z) and ¹³C NMR chemical shifts.
| Compound | Key Structural Feature | Molecular Formula | [M+H]⁺ (m/z) | Notable ¹³C NMR Signals (ppm) |
| Linear Precursor (Dehydrated) | Open macrocycle, contains dehydroalanine (Dha) | C₅₁H₅₃N₁₅O₁₄S | 1206.4170[1] | Data not available |
| Linear Precursor (Hydrated) | Open macrocycle, contains serine (Ser) | C₅₁H₅₅N₁₅O₁₅S | 1224.4276[1] | Data not available |
| Berninamycin A | β-hydroxyvaline, two dehydroalanine units in tail | C₅₁H₅₁N₁₅O₁₅S | 1146.3483 | Full dataset available in literature |
| Berninamycin B | Valine (no hydroxylation), two dehydroalanine units in tail | C₅₁H₅₁N₁₅O₁₄S | 1130.3534 | Valine signals differ from β-hydroxyvaline in Berninamycin A. |
| Berninamycin C | β-hydroxyvaline, one dehydroalanine unit in tail | C₄₈H₄₇N₁₃O₁₄S | 1075.3093 | Signals corresponding to one dehydroalanine unit are absent. |
| This compound | β-hydroxyvaline, no dehydroalanine units in tail | C₄₅H₄₃N₁₁O₁₃S | 1004.2760 | Signals for the dehydroalanine tail are absent.[2] |
Table 1: Comparative Spectroscopic Data of this compound and its Precursors. Note: Specific ¹³C NMR chemical shift data for the linear precursors and Berninamycins B, C, and D are not fully detailed in the readily available literature but are inferred from structural differences described.
Experimental Protocols
The characterization of these complex molecules relies on sophisticated analytical techniques. Below are the generalized methodologies employed in their study.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Lyophilized samples of the purified berninamycin analogues are dissolved in a suitable deuterated solvent, typically DMSO-d₆ or CDCl₃, to a concentration of 5-10 mg/mL.
-
Instrumentation: ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Key parameters include a spectral width of ~250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay optimized for the quaternary carbons.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak.
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
-
Sample Preparation: A small amount of the purified compound is dissolved in a suitable solvent and mixed with a liquid matrix, commonly 3-nitrobenzyl alcohol (3-NBA) or glycerol, on a stainless-steel target.
-
Instrumentation: The analysis is performed on a double-focusing mass spectrometer equipped with a FAB ion source.
-
Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon) with an energy of 6-8 keV.
-
Mass Analysis: The resulting ions are accelerated and their mass-to-charge ratios are determined. High-resolution measurements are often employed to determine the elemental composition of the molecular ions.
Biosynthetic Pathway of Berninamycin
The biosynthesis of berninamycins is a complex process involving a series of enzymatic modifications of a precursor peptide, BerA. The pathway involves dehydrations, cyclodehydrations to form thiazole and oxazole rings, a key cycloaddition to form the pyridine core, and subsequent tailoring reactions.
Figure 1: Biosynthetic pathway of this compound.
The spectroscopic comparison of this compound and its precursors provides a clear illustration of the chemical transformations occurring at each step of its biosynthesis. The mass spectral data definitively tracks the addition and removal of functional groups, while NMR spectroscopy would provide detailed insights into the changing electronic environment of the carbon skeleton. This guide serves as a foundational resource for the further study and potential synthetic manipulation of this potent class of antibiotics.
References
Safety Operating Guide
Navigating the Disposal of Berninamycin D: A Guide to Safe Laboratory Practices
For Immediate Release
Researchers and drug development professionals handling Berninamycin D, a potent thiopeptide antibiotic, require clear and precise guidance for its proper disposal to ensure laboratory safety and environmental protection. While a specific, universally mandated disposal protocol for this compound is not publicly available, a comprehensive procedure can be established by adhering to general best practices for the disposal of peptide antibiotics and hazardous chemical waste. This guide provides essential, step-by-step instructions to manage this compound waste, from initial handling to final disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards.
At its core, the proper disposal of this compound hinges on a critical principle: treat it as hazardous chemical waste unless explicitly advised otherwise by your institution's Environmental Health and Safety (EHS) department.[1][2] Stock solutions, in particular, due to their higher concentrations, must be managed as hazardous waste.[2]
Procedural Guidance for the Disposal of this compound
The following steps outline a recommended procedure for the safe handling and disposal of various forms of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Initial Handling
Before handling this compound in any form, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. All handling of the solid compound or stock solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step 2: Waste Segregation and Collection
Proper segregation of waste streams is fundamental to safe and compliant disposal.
-
Solid Waste: Unused or expired solid this compound, as well as grossly contaminated items such as weighing boats and spatulas, should be collected in a dedicated, clearly labeled hazardous waste container. The container should be sealed to prevent the release of dust or powder.
-
Liquid Waste (Stock Solutions): All stock solutions of this compound should be collected in a designated, leak-proof, and chemically compatible hazardous waste container.[2] This container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
Contaminated Labware: Disposable labware that has come into contact with this compound (e.g., pipette tips, centrifuge tubes) should be collected in a separate, labeled hazardous waste container. Non-disposable glassware should be decontaminated using a validated procedure before washing.
-
Aqueous Solutions from Experiments: The disposal of dilute aqueous solutions of this compound will depend on local regulations. In most cases, these should also be collected as hazardous chemical waste. Drain disposal is generally not recommended for antibiotics due to the risk of contributing to antimicrobial resistance in the environment.[2]
Step 3: Inactivation (When Permissible and Validated)
While some antibiotics can be inactivated through methods like autoclaving, the heat stability of this compound is not well-documented in publicly available literature. Therefore, autoclaving is not a recommended method of inactivation without specific validation.
Chemical inactivation through hydrolysis may be a potential method for some cyclic peptides; however, a validated protocol for this compound is not available.[3] Attempting chemical inactivation without a validated procedure can be hazardous and may not be effective.
Step 4: Storage of Waste
All hazardous waste containers holding this compound must be kept sealed when not in use and stored in a designated satellite accumulation area within the laboratory. This area should be clearly marked, and secondary containment should be used to prevent spills.
Step 5: Final Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. Ensure all labeling and documentation are complete and accurate as per their requirements.
Quantitative Data Summary
| Waste Type | Handling and Collection | Disposal Method |
| Solid this compound | Collect in a sealed, labeled hazardous waste container. | Via institutional EHS as hazardous chemical waste. |
| Stock Solutions | Collect in a sealed, leak-proof, labeled hazardous waste container.[2] | Via institutional EHS as hazardous chemical waste.[2] |
| Contaminated Disposables | Collect in a dedicated, labeled hazardous waste container. | Via institutional EHS as hazardous chemical waste. |
| Dilute Aqueous Solutions | Collect in a labeled hazardous waste container. | Via institutional EHS as hazardous chemical waste. |
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste.
References
Personal protective equipment for handling Berninamycin D
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Berninamycin D is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment. This compound is a cyclic thiopeptide fungal metabolite and should be handled with care as a potentially hazardous substance.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. As the toxicological properties of this compound have not been thoroughly investigated, it should be treated as a hazardous compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | - Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). - Body Protection: Protective lab coat. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the solid form where dust or aerosols may be generated. Use in a well-ventilated area, preferably in a chemical fume hood. |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |
Operational Plan
1. Preparation and Handling:
-
Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Solution Preparation: this compound is soluble in DMSO and DMF.[1] When preparing solutions, add the solvent to the vial of the solid compound slowly to avoid splashing.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2][3]
2. Storage:
-
Store this compound as a solid at -20°C for long-term stability.[2]
-
Keep the container tightly closed in a dry and well-ventilated place.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure.
1. Waste Categorization:
-
Solid this compound: Unused or expired solid this compound should be disposed of as hazardous chemical waste.
-
Solutions: Solutions of this compound should be collected in a designated, labeled, and sealed waste container for hazardous chemical waste.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated hazardous waste container. Reusable glassware should be decontaminated prior to washing.
2. Decontamination:
-
Work Surfaces: Decontaminate work surfaces in the chemical fume hood with a suitable cleaning agent after each use.
-
Glassware: Rinse contaminated glassware multiple times with a suitable solvent (e.g., ethanol or acetone) to remove residues of this compound. The rinsate should be collected as hazardous chemical waste. After rinsing, the glassware can be washed with soap and water.
3. Disposal Route:
-
All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other thiopeptide antibiotics, inhibits protein biosynthesis in Gram-positive bacteria. It achieves this by binding to the complex of 23S ribosomal RNA (rRNA) and the ribosomal protein L11 on the 50S ribosomal subunit. This binding event interferes with the proper functioning of the ribosome, thereby halting protein synthesis.
Caption: Mechanism of this compound action on the bacterial ribosome.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
